Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6-4-5-10-8(6)11-7/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOPDFAJQROROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726825 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256825-86-1 | |
| Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of a direct, one-step synthesis, this document details a robust multi-step approach. The synthesis commences with the commercially available 6-bromo-1H-pyrrolo[2,3-b]pyridine and proceeds through a critical palladium-catalyzed carbonylation to introduce the C6-carboxy functionality, followed by a final esterification step. Detailed experimental protocols for each stage are provided, along with a summary of relevant quantitative data. This guide is intended to equip researchers and drug development professionals with the necessary information to efficiently synthesize this important scaffold for its application in the discovery of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged structure in numerous biologically active compounds.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a prominent scaffold in medicinal chemistry, recognized for its role as a bioisostere of indole. This structural motif is present in a variety of therapeutic agents, including kinase inhibitors. The strategic functionalization of the 7-azaindole core is crucial for modulating the pharmacological properties of these molecules. Specifically, the introduction of a methyl carboxylate group at the 6-position yields this compound, a valuable intermediate for further chemical elaboration in drug discovery programs.
This guide outlines a reliable synthetic pathway to this target molecule, addressing the current lack of a direct, reported one-step synthesis. The proposed route, detailed herein, leverages established organometallic and standard organic transformations to provide a practical approach for laboratory-scale synthesis.
Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via a three-step sequence, starting from the commercially available 6-bromo-1H-pyrrolo[2,3-b]pyridine. The overall synthetic workflow is depicted below.
Caption: Proposed multi-step synthesis of the target compound.
Experimental Protocols
Step 1: Protection of 6-Bromo-1H-pyrrolo[2,3-b]pyridine
To facilitate the subsequent carbonylation and prevent side reactions, the pyrrole nitrogen of the starting material is protected, for example, with a tosyl group.
Protocol:
-
To a solution of 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add tosyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-protected 6-bromo-1H-pyrrolo[2,3-b]pyridine.
| Parameter | Value | Reference |
| Typical Yield | 78-89% | General Procedure |
| Purification | Flash Column Chromatography | General Procedure |
Step 2: Palladium-Catalyzed Carbonylation
This crucial step involves the conversion of the aryl bromide to a carboxylic acid using carbon monoxide in the presence of a palladium catalyst.
Protocol:
-
In a high-pressure reactor, combine the N-protected 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (0.05 eq), a phosphine ligand if necessary, and a base like potassium carbonate (2.0 eq) in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Seal the reactor and purge with carbon monoxide gas several times.
-
Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir vigorously for the required duration (typically 12-24 hours).
-
After cooling to room temperature, carefully vent the excess carbon monoxide in a well-ventilated fume hood.
-
Acidify the reaction mixture with an aqueous acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield the N-protected 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
| Parameter | Value | Reference |
| Catalyst Loading | 5 mol% | Representative Procedure |
| CO Pressure | 10-50 bar | Representative Procedure |
| Temperature | 80-120 °C | Representative Procedure |
| Typical Yield | 60-80% | Estimated |
Step 3: Esterification and Deprotection
The final steps involve the esterification of the carboxylic acid to the methyl ester, followed by the removal of the protecting group.
Protocol (Esterification):
-
Suspend the N-protected 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, dropwise at 0 °C.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-protected this compound.
Protocol (Deprotection):
-
Dissolve the crude N-protected ester in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add an aqueous solution of a base, such as 2 M sodium hydroxide.
-
Heat the reaction mixture under microwave irradiation at 150 °C for 10-15 minutes, or stir at an elevated temperature until deprotection is complete as monitored by TLC.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by flash column chromatography to afford the final product, this compound.
| Parameter | Value | Reference |
| Esterification Yield | >90% | General Procedure |
| Deprotection Yield | 44-75% | Representative Procedure |
| Final Purity | >95% (after chromatography) | Expected |
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Step | Reactant | Product | Yield (%) | Key Reagents |
| 1 | 6-Bromo-1H-pyrrolo[2,3-b]pyridine | N-Tosyl-6-bromo-1H-pyrrolo[2,3-b]pyridine | 78-89 | TsCl, Et₃N, DMAP |
| 2 | N-Tosyl-6-bromo-1H-pyrrolo[2,3-b]pyridine | N-Tosyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid | 60-80 (Est.) | PdCl₂(dppf)·CH₂Cl₂, CO, K₂CO₃ |
| 3a | N-Tosyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid | N-Tosyl-Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | >90 | CH₃OH, H₂SO₄ |
| 3b | N-Tosyl-Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | This compound | 44-75 | NaOH (aq) |
Logical Relationships and Workflow Visualization
The logical progression of the synthetic strategy is based on the functional group transformations required to achieve the target molecule from the starting material.
Navigating the Synthesis and Application of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate: A Technical Guide
Introduction
The 1H-pyrrolo[2,3-b]pyridine, often referred to as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural similarity to purine and indole allows it to effectively interact with a variety of biological targets, making it a cornerstone for the development of novel therapeutics. This technical guide focuses on a specific derivative, Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate, providing an in-depth overview for researchers, scientists, and drug development professionals. While a specific CAS number for this exact methyl ester is not readily found in public databases, this guide will also reference its closely related and more extensively documented carboxylic acid analog, 1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 1418128-92-3), to provide a comprehensive understanding of this chemical series.
Physicochemical and Structural Data
The physicochemical properties of this compound and its related analogs are crucial for their application in drug design and development. The following table summarizes key data for the core scaffold and its relevant derivatives.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 1H-Pyrrolo[2,3-b]pyridine | 271-63-6 | C₇H₆N₂ | 118.14 | Core scaffold, also known as 7-Azaindole. |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine | 27257-15-4 | C₈H₈N₂ | 132.16 | Boiling Point: 254.2°C at 760 mmHg; Flash Point: 107.6°C.[1] |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | 1418128-92-3 | C₉H₈N₂O₂ | 176.17 | The corresponding carboxylic acid of the N-methylated target ester. |
| Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 | C₉H₈N₂O₂ | 176.17 | An isomeric analog of the target compound.[2] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the esterification of the corresponding carboxylic acid. Below is a general protocol based on standard esterification procedures.
Objective: To synthesize this compound from 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
Materials:
-
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid in anhydrous methanol.
-
Esterification: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise with stirring. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Carefully neutralize the residue by adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Core
Several methods exist for the synthesis of the 7-azaindole core. The Fischer indole synthesis and the Madelung synthesis are two classical methods that can be adapted for this purpose.[3]
Caption: General synthetic workflow for the target compound.
Applications in Drug Discovery and Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[4]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant activation of the FGFR signaling pathway is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent FGFR inhibitors.[5] These compounds typically act by binding to the ATP-binding pocket of the kinase domain, thereby inhibiting downstream signaling pathways like the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[5]
Phosphodiesterase 4B (PDE4B) Inhibitors
Phosphodiesterase 4B (PDE4B) is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, and its inhibition has therapeutic potential in inflammatory diseases and central nervous system disorders.[6][7] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as selective and potent PDE4B inhibitors.[6][7][8] By increasing cAMP levels, these inhibitors can modulate inflammatory responses.
Caption: General kinase inhibition signaling pathway.
Conclusion
This compound belongs to a class of compounds with significant potential in drug discovery. While specific data for this exact molecule is sparse, the extensive research on the 1H-pyrrolo[2,3-b]pyridine core provides a strong foundation for its further investigation. The synthetic protocols and biological applications outlined in this guide offer a starting point for researchers interested in exploring the therapeutic utility of this promising scaffold. Future work should focus on the definitive synthesis and characterization of this compound to fully elucidate its properties and potential as a therapeutic agent.
References
- 1. 1-Methyl-1H-pyrrolo[2,3-b]pyridine | 27257-15-4 [sigmaaldrich.com]
- 2. Buy methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 849067-96-5 [smolecule.com]
- 3. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate, a heterocyclic organic compound, belongs to the 7-azaindole class of molecules. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds, including kinase inhibitors. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for its determination, and discusses the biological relevance of the 1H-pyrrolo[2,3-b]pyridine core, including a visualization of a key signaling pathway it is known to modulate.
Core Physicochemical Data
Direct experimental data for this compound (CAS Number: 1256825-86-1) is not extensively reported in peer-reviewed literature. A Safety Data Sheet for the compound indicates that values for melting point, boiling point, and water solubility are not available.[1] However, computational predictions for several key properties can be derived from various chemical supplier databases and cheminformatics software. The following tables summarize these predicted values alongside general information for the compound.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 1256825-86-1 |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| IUPAC Name | This compound |
| Synonyms | 7-Azaindole-6-carboxylic acid methyl ester |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Melting Point | No data available |
| Boiling Point | No data available |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 (Estimated) |
| Water Solubility | Poorly soluble (Predicted) |
| pKa (Acid Dissociation Constant) | ~14-15 (Pyrrole N-H), ~3-4 (Pyridinium ion) (Estimated) |
Note: The predicted values are compiled from various chemical informatics platforms and should be used as an estimation pending experimental verification.
Experimental Protocols for Physicochemical Property Determination
The following sections detail standard experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method [2]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[2]
-
Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.[2]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the compound.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology: Micro Boiling Point (Thiele Tube Method) [3][4]
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[4]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil). The setup should ensure uniform heating.[3]
-
Heating and Observation: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary. Heating is then discontinued.
-
Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]
pKa Determination
The pKa value quantifies the acidity of a compound. For a molecule with multiple ionizable centers like this compound, multiple pKa values may exist.
Methodology: Potentiometric Titration [6][7]
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to create a solution of known concentration. The solution's ionic strength is kept constant with a background electrolyte (e.g., KCl).[6]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.
-
pH Measurement: The pH of the solution is measured with a calibrated pH electrode after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[7]
Caption: Workflow for pKa Determination.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.
Methodology: Shake-Flask Method [1][8]
-
Phase Preparation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually 1-octanol). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached. The mixture is then allowed to stand for complete phase separation.[9]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]
Aqueous Solubility Determination
Aqueous solubility is a critical property influencing a drug's absorption and bioavailability.
Methodology: Shake-Flask Method [10][11]
-
Equilibration: An excess amount of the solid compound is added to a known volume of water or a relevant aqueous buffer in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the compound in the clear, saturated solution is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or NMR).[12] This concentration represents the aqueous solubility of the compound.
Biological Relevance and Signaling Pathway
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key structural motif in many kinase inhibitors.[13][14] Kinases are enzymes that play a crucial role in cell signaling, and their aberrant activity is often implicated in diseases such as cancer.[14][15] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Traf2- and Nck-interacting kinase (TNIK).[14][16]
The FGFR signaling pathway is vital for processes like cell proliferation, differentiation, and angiogenesis. Its abnormal activation can drive tumor growth.[14] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core can block this pathway, making them attractive candidates for cancer therapy.[15]
The diagram below illustrates a simplified representation of the FGFR signaling pathway and the point of inhibition by a 1H-pyrrolo[2,3-b]pyridine-based inhibitor.
Caption: Inhibition of the FGFR signaling cascade.
Conclusion
While experimental physicochemical data for this compound remains to be fully elucidated, this guide provides a framework for its characterization based on established methodologies. The biological significance of its core structure as a kinase inhibitor scaffold underscores the importance of such characterization for future drug discovery and development efforts. The provided protocols and theoretical background serve as a valuable resource for researchers working with this and related compounds.
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Navigating the Spectroscopic Landscape of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and utilization in drug discovery and development.
Executive Summary
This compound, also known as methyl 7-azaindole-6-carboxylate, is a key heterocyclic scaffold. This document presents a detailed, albeit illustrative, compilation of its ¹H NMR, ¹³C NMR, and mass spectrometry data. The provided experimental protocols and data tables serve as a valuable resource for researchers working with this and structurally related molecules. The logical workflows for spectroscopic analysis are also visualized to aid in understanding the characterization process.
Spectroscopic Data
The following tables summarize the hypothetical ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. This data is compiled based on typical values for analogous structures and serves as a reference for experimental verification.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 10.1 (broad s) | br s | - | 1H | H-1 (NH) |
| 8.30 | d | 2.0 | 1H | H-7 |
| 7.95 | d | 8.0 | 1H | H-5 |
| 7.60 | dd | 8.0, 2.0 | 1H | H-4 |
| 7.40 | d | 3.5 | 1H | H-2 |
| 6.55 | d | 3.5 | 1H | H-3 |
| 3.95 | s | - | 3H | -OCH₃ |
Table 2: ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C=O |
| 150.0 | C-7a |
| 148.5 | C-6 |
| 131.0 | C-5 |
| 129.0 | C-2 |
| 120.0 | C-4 |
| 118.0 | C-3a |
| 101.5 | C-3 |
| 52.5 | -OCH₃ |
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 176 | 100 | [M]⁺ |
| 145 | 80 | [M - OCH₃]⁺ |
| 117 | 60 | [M - COOCH₃]⁺ |
| 90 | 40 | [C₆H₄N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, approximately 0.7 mL). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph. The ionization energy is typically set to 70 eV. The mass-to-charge ratio (m/z) of the resulting ions is recorded.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of experiments and data analysis for the spectroscopic characterization of this compound.
Caption: Experimental workflow for NMR and Mass Spectrometry analysis.
Caption: Logical relationship of spectroscopic data to structure confirmation.
The 7-Azaindole Scaffold: A Privileged Core in Kinase Inhibition and Oncology Drug Discovery
An In-depth Technical Guide on the Biological Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a versatile and highly privileged scaffold in medicinal chemistry. Its structural resemblance to purine has positioned it as a key pharmacophore in the design of numerous biologically active compounds, particularly in the realm of kinase inhibition and oncology. While specific biological data for Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate is not extensively available in the public domain, this technical guide consolidates the vast body of research on the broader 7-azaindole class of molecules. This document will delve into the synthesis, diverse biological activities, and mechanisms of action of various 7-azaindole derivatives, providing a comprehensive resource for researchers in drug discovery and development. The content herein is based on a thorough review of peer-reviewed literature and patent filings, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Introduction: The Significance of the 7-Azaindole Core
The 7-azaindole scaffold is an isomeric form of indole where a nitrogen atom replaces the carbon at the 7-position. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities and dipole moment, which have proven advantageous in designing molecules that interact with biological targets. A significant number of 7-azaindole derivatives have been investigated for a wide array of therapeutic applications, demonstrating activities as inhibitors of various protein kinases, anti-cancer agents, and more. The core structure serves as an excellent starting point for the development of targeted therapies due to its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Synthesis of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The synthesis of the 1H-pyrrolo[2,3-b]pyridine core and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. For instance, derivatives can be prepared from substituted 2-aminopyridines through condensation and cyclization reactions. The functionalization at different positions of the 7-azaindole ring, including the 6-position to potentially yield compounds like this compound, can be accomplished using modern cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These methods offer a versatile toolkit for creating a diverse library of 7-azaindole derivatives for biological screening.
Biological Activities of 1H-pyrrolo[2,3-b]pyridine Derivatives
The biological landscape of 7-azaindole derivatives is dominated by their activity as kinase inhibitors and their potential as anti-cancer therapeutics.
Kinase Inhibition
The 7-azaindole scaffold has been successfully employed in the design of inhibitors for a multitude of kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer and other diseases.
Several studies have reported the development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of FGFRs. Abnormal activation of FGFR signaling is implicated in various cancers. One study identified a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activity against FGFR1, 2, and 3. Compound 4h from this series demonstrated significant inhibitory activity.[1][2]
Cdc7 kinase is a key regulator of DNA replication and has emerged as a promising target in oncology. Researchers have described the synthesis and structure-activity relationships of 1H-pyrrolo[2,3-b]pyridine derivatives as Cdc7 inhibitors. A notable compound, 42 , was identified as a potent, ATP-mimetic inhibitor of Cdc7 kinase.[1][3]
The versatility of the 7-azaindole scaffold has led to the discovery of inhibitors for a range of other kinases, including:
-
Traf2- and Nck-interacting kinase (TNIK) : Some derivatives exhibit potent TNIK inhibition with IC50 values in the nanomolar range.[4]
-
Ataxia Telangiectasia Mutated (ATM) Kinase : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as highly selective ATM inhibitors, with compound 25a showing excellent kinase selectivity and in vivo antitumor efficacy when combined with irinotecan.
-
Dual ABL/SRC Kinases : Efforts to develop multi-targeted kinase inhibitors have led to 7-azaindole derivatives with dual inhibitory activity against ABL and SRC kinases.[5]
Anticancer Activity
The kinase inhibitory properties of 7-azaindole derivatives translate to significant anti-proliferative and cytotoxic effects in various cancer cell lines.
Derivatives of 7-azaindole have demonstrated cytotoxicity against a broad spectrum of cancer cell lines. For example, platinum(II) complexes incorporating halogeno-substituted 7-azaindoles have shown significantly higher in vitro anticancer effects against osteosarcoma (HOS), breast adenocarcinoma (MCF7), and prostate adenocarcinoma (LNCaP) cell lines compared to cisplatin.[6] Another study reported a novel 7-azaindole derivative, 7-AID , which exhibited effective inhibitory concentrations (IC50) on HeLa, MCF-7, and MDA MB-231 cancer cells by targeting the DEAD-box helicase DDX3.[7]
Interestingly, a study on C3,C6-diaryl 7-azaindoles revealed their potential as HIV-1 integrase inhibitors. This highlights the broad applicability of the 7-azaindole scaffold beyond oncology. The study found that 3,6-diaryl derivatives were generally better inhibitors than their C3 monoaryl counterparts.[8]
Quantitative Biological Data
The following tables summarize the quantitative biological data for representative 1H-pyrrolo[2,3-b]pyridine derivatives from the literature.
Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [1][2] |
| FGFR2 | 9 | [1][2] | |
| FGFR3 | 25 | [1][2] | |
| FGFR4 | 712 | [1][2] | |
| 42 | Cdc7 | 7 | [1][3] |
| Various | TNIK | < 1 | [4] |
Table 2: Anticancer Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound/Complex | Cell Line | IC50 (µM) | Reference |
| cis-[PtCl2(3ClHaza)2] | HOS | 3.8 | [6] |
| MCF7 | 3.4 | [6] | |
| cis-[PtCl2(3BrHaza)2] | HOS | 3.9 | [6] |
| cis-[PtCl2(3IHaza)2] | HOS | 2.5 | [6] |
| MCF7 | 2.0 | [6] | |
| 7-AID | HeLa | 16.96 | [7] |
| MCF-7 | 14.12 | [7] | |
| MDA MB-231 | 12.69 | [7] | |
| 11d | HIV-1 Integrase (%ST inhibition) | 72% | [8] |
Experimental Protocols
This section provides an overview of the general methodologies used to evaluate the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives.
Kinase Inhibition Assays
A common method to determine the inhibitory activity of compounds against specific kinases is through in vitro kinase assays.
General Protocol:
-
Reagents : Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Procedure : The kinase, substrate, and test compound (at various concentrations) are incubated in a suitable buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection : The extent of substrate phosphorylation is measured. This can be done using various methods, such as:
-
Radiometric assays : Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays : Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).
-
Fluorescence-based assays : Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis : The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the anti-proliferative effects of the compounds on cancer cells.
MTT Assay Protocol:
-
Cell Culture : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
The biological effects of 7-azaindole derivatives are mediated through their interaction with specific cellular signaling pathways.
FGFR Signaling Pathway
FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold can block the downstream signaling cascade initiated by fibroblast growth factors (FGFs).
Caption: Inhibition of the FGFR signaling pathway by a 7-azaindole derivative.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing kinase inhibitors from a library of 7-azaindole derivatives typically follows a structured workflow.
Caption: A typical workflow for screening 7-azaindole derivatives as kinase inhibitors.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer. The extensive body of research highlights the remarkable versatility of this core structure, which allows for the generation of compounds with potent and selective biological activities. While specific data on this compound is currently limited, the general structure-activity relationships of 7-azaindole derivatives suggest that functionalization at the 6-position could modulate biological activity and pharmacokinetic properties. Future research in this area should focus on the systematic exploration of substitutions at all positions of the 7-azaindole ring to uncover novel therapeutic agents. The continued investigation into the synthesis and biological evaluation of new derivatives will undoubtedly lead to the discovery of next-generation drugs for a variety of diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to modify 7-azaindole to form cytotoxic Pt(II) complexes: highly in vitro anticancer effective cisplatin derivatives involving halogeno-substituted 7-azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Kinase Assays Using 1H-Pyrrolo[2,3-b]pyridine Derivatives
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] Its ability to act as an excellent hinge-binding motif, forming two crucial hydrogen bonds with the kinase hinge region, makes it a versatile starting point for designing inhibitors targeting a wide array of kinases.[2] This document provides detailed application notes and protocols for utilizing derivatives of this scaffold, including the representative compound Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate, in various kinase assays. These compounds have shown inhibitory activity against several important kinase families, including Janus kinases (JAKs), phosphoinositide 3-kinases (PI3Ks), fibroblast growth factor receptors (FGFRs), and glycogen synthase kinase 3β (GSK-3β).[3][4][5][6][7]
I. Targeted Kinase Families and Signaling Pathways
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been successfully employed to target multiple kinase families implicated in various diseases, most notably cancer and inflammatory conditions.
1. Janus Kinases (JAKs): JAKs are critical components of the JAK/STAT signaling pathway, which is instrumental in mediating inflammatory and autoimmune responses initiated by cytokines.[8] The 1H-pyrrolo[2,3-b]pyridine core can be elaborated to create potent and selective JAK inhibitors, offering therapeutic potential for autoimmune diseases.[4][8]
2. Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[3] Novel 7-azaindole derivatives have been discovered as potent PI3K inhibitors, demonstrating anti-proliferative activity in various tumor cell lines.[3]
3. Fibroblast Growth Factor Receptors (FGFRs): Abnormal activation of the FGFR signaling pathway is implicated in the progression of various cancers.[6][9] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3, demonstrating the potential to inhibit cancer cell proliferation, migration, and invasion.[6][7][9]
4. Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a key enzyme implicated in the pathology of several diseases, including Alzheimer's disease, due to its role in tau protein hyperphosphorylation.[5] A novel 1H-pyrrolo[2,3-b]pyridine-based compound has been identified as a highly potent GSK-3β inhibitor, showing potential for Alzheimer's treatment.[5]
II. Quantitative Data Summary
The following tables summarize the inhibitory activities of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinases.
Table 1: Inhibition of Various Kinases by 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 7-Azaindole Derivative (B14) | PI3Kδ | 0.17 (GI50, µM) | [3] |
| 1H-pyrrolo[2,3-b]pyridine Derivative | TNIK | < 1 | [10] |
| 7-Azaindole Derivative (8l) | Haspin | 14 | [11] |
| 7-Azaindole Derivative (7b, PLX4720) | BRAF-V600E | 13 | [12] |
| 1H-pyrrolo[2,3-b]pyridine Derivative (14c) | JAK3 | Potent, moderately selective | [4] |
| 1H-pyrrolo[2,3-b]pyridine Derivative (S01) | GSK-3β | 0.35 | [5] |
| 1H-pyrrolo[2,3-b]pyridine Derivative (4h) | FGFR1 | 7 | [6][7] |
| 1H-pyrrolo[2,3-b]pyridine Derivative (4h) | FGFR2 | 9 | [6][7] |
| 1H-pyrrolo[2,3-b]pyridine Derivative (4h) | FGFR3 | 25 | [6][7] |
| N-Methyl-pyrrolo[2,3-b]pyridine Derivative (31g) | JAK1 | Potent and selective | [8] |
III. Experimental Protocols
This section provides a generalized protocol for an in vitro kinase inhibition assay using a 1H-pyrrolo[2,3-b]pyridine derivative. This protocol can be adapted for specific kinases.
General Workflow for Kinase Inhibition Assay
Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)
This protocol is a template and may require optimization for specific kinases and inhibitors.
1. Materials:
-
Kinase: Purified recombinant kinase of interest.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Inhibitor: this compound or other derivative, dissolved in DMSO.
-
Assay Buffer: Kinase-specific buffer (e.g., containing Tris-HCl, MgCl2, DTT).
-
Detection Reagent: A commercial luminescent kinase assay kit that measures remaining ATP (e.g., Kinase-Glo®).
-
Assay Plates: White, opaque 96- or 384-well plates.
-
Multichannel Pipettes and Plate Reader: Capable of luminescence detection.
2. Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the 1H-pyrrolo[2,3-b]pyridine derivative in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of the compound in DMSO. Then, dilute these concentrations further in the assay buffer to achieve the final desired concentrations in the assay with a consistent final DMSO concentration (typically ≤ 1%).
-
-
Assay Setup:
-
Add 5 µL of the diluted compound or DMSO (for control wells) to the wells of the assay plate.
-
Prepare a kinase/substrate mixture in assay buffer. Add 10 µL of this mixture to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
Prepare an ATP solution in assay buffer at a concentration close to the Km for the specific kinase.
-
Add 10 µL of the ATP solution to each well to start the kinase reaction. The final volume in each well is now 25 µL.
-
Incubate the plate for 1-2 hours at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Add 25 µL of the luminescent ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
3. Data Analysis:
-
Calculate Percent Inhibition:
-
The luminescence signal is inversely proportional to kinase activity.
-
% Inhibition = 100 * [1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background)]
-
Signal_Background is from wells with no kinase.
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
IV. Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly valuable core for the development of kinase inhibitors. Its versatility allows for the targeting of a wide range of kinases involved in critical disease pathways. The provided application notes and protocols offer a framework for researchers to utilize derivatives like this compound in kinase assays to discover and characterize novel therapeutic agents. Researchers should note that while the 7-azaindole core is a potent hinge-binder, the substituents on the ring play a crucial role in determining the potency and selectivity for specific kinases.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate, a versatile scaffold in medicinal chemistry. The methodologies outlined below are based on established synthetic transformations for the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core structure, offering pathways to novel analogues for drug discovery and development.
Introduction
This compound is a key heterocyclic building block. Its derivatives have shown significant potential in various therapeutic areas, acting as inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFR) and Ataxia Telangiectasia Mutated (ATM) kinase, which are crucial in cancer signaling pathways[1][2]. The derivatization of this core scaffold allows for the systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document details protocols for N-alkylation and Suzuki-Miyaura cross-coupling reactions, two common and powerful methods for modifying this scaffold.
Key Derivatization Strategies
Two primary strategies for the derivatization of the this compound core are presented:
-
N-Alkylation/N-Arylation: Modification at the N1 position of the pyrrole ring.
-
Suzuki-Miyaura Cross-Coupling: Introduction of aryl or heteroaryl substituents at a halogenated position on the pyridine or pyrrole ring.
These methods offer a robust platform for generating a diverse library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: N-Alkylation of this compound
This protocol describes the alkylation of the nitrogen atom on the pyrrole ring using an alkyl halide and a suitable base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Reaction vessel
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.2-1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to facilitate the deprotonation of the pyrrole nitrogen.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
Quantitative Data for N-Alkylation of 7-Azaindole Analogs:
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Bromide | K₂CO₃ | Butanone | Reflux | 12 | >95 | [3] |
| 2 | Methyl Iodide | K₂CO₃ | Butanone | Reflux | 12 | >95 | [3] |
| 3 | Ethyl Bromide | K₂CO₃ | Butanone | Reflux | 12 | >95 | [3] |
Note: Yields are based on studies of similar 7-azaindole scaffolds and may vary for the specific methyl carboxylate derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative
This protocol outlines the palladium-catalyzed cross-coupling of a bromo-substituted this compound with a boronic acid. A preliminary halogenation step is required.
Part A: Bromination of this compound
A regioselective bromination, for instance at the C7 position, would be the initial step. This can be achieved using reagents like N-bromosuccinimide (NBS).
Part B: Suzuki-Miyaura Coupling
Materials:
-
Bromo-Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
-
Aryl or heteroaryl boronic acid (1.5-2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃) (2.0 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water)
-
Reaction vessel suitable for inert atmosphere (e.g., Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
In a reaction vessel, combine the bromo-derivative (1.0 eq), boronic acid (1.5 eq), palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the specified temperature (e.g., 60-100 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Quantitative Data for Suzuki-Miyaura Coupling of Halogenated 7-Azaindoles:
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Methoxyphenylboronic acid | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 | [4] |
| 2 | Phenylboronic acid | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 | [4] |
| 3 | 3-Thienylboronic acid | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 | [4] |
Note: "P1" refers to a specific precatalyst mentioned in the reference. Yields are based on studies of similar halogenated 7-azaindole scaffolds and may vary.
Visualizations
Caption: General experimental workflows for N-alkylation and Suzuki-Miyaura coupling.
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 1H-Pyrrolo[2,3-b]pyridine-Based Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a variety of protein kinases and other enzymes involved in critical cellular signaling pathways. Derivatives of this scaffold have shown potent inhibitory activity against targets such as Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, Ribosomal S6 Protein Kinase 2 (RSK2), and Phosphodiesterase 4B (PDE4B).[1][2][3][4] Abnormal activation of these signaling pathways is implicated in the progression of various cancers and inflammatory diseases.[1][5][6]
These application notes provide detailed protocols for a suite of cell-based assays essential for the preclinical evaluation of novel 1H-pyrrolo[2,3-b]pyridine-based inhibitors. The described assays are designed to assess the cytotoxic and apoptotic effects of these compounds, as well as to confirm their engagement with their intended cellular targets.
Key Signaling Pathways Targeted by 1H-Pyrrolo[2,3-b]pyridine Derivatives
Several signaling pathways are targeted by inhibitors containing the 1H-pyrrolo[2,3-b]pyridine core. Understanding these pathways is crucial for designing and interpreting cell-based assays.
FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades including the RAS-MEK-ERK and PI3K-Akt pathways.[1] Aberrant FGFR signaling, due to gene amplification, fusions, or mutations, is a key driver in various cancers.[1][5]
ATM Signaling Pathway
The ATM kinase is a master regulator of the DNA damage response (DDR).[2] Upon DNA double-strand breaks, ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents.[2]
Experimental Protocols
The following protocols are provided as a guide and may require optimization depending on the specific cell line and 1H-pyrrolo[2,3-b]pyridine-based inhibitor being tested.
Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of a compound.[7]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the inhibitor in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[9] The luminescent signal is proportional to the number of viable cells.[9]
Protocol:
-
Plate Setup: Follow steps 1 and 2 of the MTT assay protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent.
-
Assay Procedure: Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.[10]
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a microplate reader.[10]
Apoptosis Assays
Apoptosis assays are crucial to determine if the inhibitor induces programmed cell death.
During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[11][12]
Protocol:
-
Cell Treatment: Seed and treat cells with the inhibitor as described for viability assays.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently labeled Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.[13]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12]
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[14] This assay uses a luminogenic substrate containing the DEVD peptide, which is cleaved by activated caspase-3/7, resulting in a luminescent signal.
Protocol:
-
Plate Setup: Seed and treat cells in a white-walled 96-well plate.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
Cellular Target Engagement Assays
Confirming that a compound binds to its intended target within a cellular context is a critical step in drug discovery.[15][16]
CETSA® is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[17]
Protocol:
-
Cell Culture and Treatment: Culture cells to confluency and treat with the inhibitor or vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysate and heat at a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the precipitated proteins.
-
Western Blot Analysis: Analyze the supernatant for the presence of the soluble target protein by Western blotting. The inhibitor-treated samples should show a higher amount of soluble protein at elevated temperatures compared to the control.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between different inhibitors.
Table 1: In Vitro Cell Viability and Apoptosis Induction
| Compound ID | Target | Cell Line | IC50 (µM) (Cell Viability) | % Apoptosis (at 1 µM) |
| Inhibitor-A | FGFR1 | NCI-H1581 | 0.05 | 65 |
| Inhibitor-B | ATM | HCT116 | 0.2 | 45 |
| Control-C | FGFR1 | A549 | >10 | <5 |
Table 2: Cellular Target Engagement
| Compound ID | Target | Cell Line | CETSA® Shift (°C) |
| Inhibitor-A | FGFR1 | NCI-H1581 | 4.5 |
| Inhibitor-B | ATM | HCT116 | 3.2 |
| Control-C | FGFR1 | A549 | No Shift |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
Application Notes and Protocols for the Development of SAR with Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, biological evaluation, and structure-activity relationship (SAR) development of novel analogs based on the Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate scaffold. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of ATP-binding sites makes it an attractive starting point for designing potent and selective therapeutic agents.
This document outlines detailed protocols for the chemical synthesis of a library of analogs by modifying the core structure at various positions. It also provides standardized protocols for essential biological assays to determine the inhibitory activity of these compounds against relevant kinase targets and their anti-proliferative effects on cancer cell lines. The presented data and methodologies are intended to facilitate the systematic exploration of the SAR, guiding the optimization of lead compounds with improved potency, selectivity, and drug-like properties.
I. General Synthetic Schemes
The synthesis of this compound analogs typically begins with the construction of the core 7-azaindole ring system, followed by functionalization at the C6 position and subsequent diversification. A common strategy involves the initial synthesis of a suitable substituted pyridine precursor, followed by cyclization to form the pyrrole ring.
A plausible synthetic route to generate a library of 1H-pyrrolo[2,3-b]pyridine-6-carboxamide analogs from a methyl ester precursor is outlined below. This involves the initial synthesis of the core scaffold with the methyl carboxylate at the C6 position, followed by hydrolysis to the carboxylic acid and subsequent amide coupling with a diverse range of amines.
Caption: General synthetic workflow for producing 1H-pyrrolo[2,3-b]pyridine-6-carboxamide analogs.
II. Detailed Experimental Protocols
A. Synthesis of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for the synthesis of amide analogs.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
-
Add LiOH (or NaOH) (1.5 - 2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure using a rotary evaporator.
-
Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1N HCl. A precipitate should form.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.
B. General Protocol for Amide Coupling
This protocol outlines the synthesis of a library of 1H-pyrrolo[2,3-b]pyridine-6-carboxamide analogs from the corresponding carboxylic acid.
Materials:
-
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
-
A diverse library of primary and secondary amines (R-NH₂)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask or reaction vials
-
Magnetic stirrer or shaker
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (1.0 eq) in DMF (or DCM) in a reaction vial, add the desired amine (1.1 eq).
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture. Alternatively, add EDC (1.5 eq), HOBt (1.2 eq), and TEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide analog.
III. Biological Assay Protocols
A. In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target kinase. Specific conditions such as enzyme and substrate concentrations may need to be optimized for each kinase.
Materials:
-
Recombinant purified target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the target kinase and its specific substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
B. Cell Viability Assay (MTT Assay)
This assay is used to determine the anti-proliferative activity of the synthesized analogs on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
IV. Data Presentation and SAR Analysis
The quantitative data obtained from the biological assays should be organized into tables to facilitate a clear comparison and understanding of the structure-activity relationships.
Table 1: Kinase Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-6-carboxamide Analogs
| Compound ID | R Group (Amine) | Target Kinase IC₅₀ (nM) |
| 6-ester | -OCH₃ | >10,000 |
| 6a | -NH-cyclopropyl | 850 |
| 6b | -NH-benzyl | 420 |
| 6c | -NH-(4-fluorobenzyl) | 250 |
| 6d | -N(CH₃)₂ | >10,000 |
| 6e | -piperidine | 1500 |
| 6f | -morpholine | 2100 |
| Positive Ctrl | Staurosporine | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data will be generated from the experimental work.
Table 2: Anti-proliferative Activity of 1H-pyrrolo[2,3-b]pyridine-6-carboxamide Analogs
| Compound ID | R Group (Amine) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 6-ester | -OCH₃ | >50 | >50 |
| 6a | -NH-cyclopropyl | 25.5 | 32.1 |
| 6b | -NH-benzyl | 12.8 | 18.4 |
| 6c | -NH-(4-fluorobenzyl) | 8.2 | 11.5 |
| 6d | -N(CH₃)₂ | >50 | >50 |
| 6e | -piperidine | 45.3 | >50 |
| 6f | -morpholine | >50 | >50 |
| Positive Ctrl | Doxorubicin | 0.8 | 1.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data will be generated from the experimental work.
V. Visualizations
A. Generic Kinase Signaling Pathway
The following diagram illustrates a simplified, generic kinase signaling pathway that is often targeted in cancer therapy. Many 7-azaindole derivatives are designed to inhibit kinases within such pathways.
Caption: A simplified kinase signaling cascade often targeted by 7-azaindole-based inhibitors.
B. Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the development of SAR for this compound analogs.
Caption: Workflow for SAR development of this compound analogs.
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate: A Versatile Fragment for Kinase-Targeted Drug Discovery
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a key heterocyclic fragment that serves as a versatile scaffold in the design and synthesis of potent and selective kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged structure in medicinal chemistry, frequently utilized for its ability to form crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites. This application note provides an overview of the utility of this fragment, focusing on its application in the development of inhibitors for key oncogenic kinases such as Fibroblast Growth Factor Receptors (FGFRs). Detailed protocols for the synthesis and biological evaluation of derivatives are also presented.
Therapeutic Potential
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully incorporated into a variety of kinase inhibitors targeting different signaling pathways implicated in cancer and inflammatory diseases. Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, for instance, is a known driver in various tumor types, making FGFRs attractive targets for cancer therapy[1][2]. Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated potent inhibitory activity against multiple FGFR isoforms[1][2]. Furthermore, this scaffold has been explored for the development of inhibitors for other kinase families, including Janus Kinase 1 (JAK1), highlighting its broad applicability in drug design[3].
Signaling Pathway
The FGFR signaling cascade is a critical pathway that regulates cell proliferation, differentiation, migration, and angiogenesis. Upon ligand binding, FGFRs dimerize and autophosphorylate, activating downstream signaling pathways including the RAS-RAF-MEK-ERK, PI3K-AKT, and PLCγ pathways. The 1H-pyrrolo[2,3-b]pyridine core of inhibitor molecules typically forms hydrogen bonds with the kinase hinge region, blocking ATP binding and subsequent downstream signaling.
Quantitative Data Summary
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been synthesized and evaluated for their inhibitory activity against various kinases. The following table summarizes the in vitro potency of a series of such derivatives against FGFRs.
| Compound | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [1][2] |
| FGFR2 | 9 | [1][2] | |
| FGFR3 | 25 | [1][2] | |
| FGFR4 | 712 | [1][2] |
Experimental Protocols
General Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives
This protocol describes a general method for the synthesis of substituted 1H-pyrrolo[2,3-b]pyridine derivatives, which can be adapted for the synthesis of this compound and its analogs.
Materials:
-
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Substituted aldehyde (e.g., m-dimethoxybenzaldehyde)
-
Potassium hydroxide (KOH)
-
Methanol
-
Ethyl acetate
-
Triethylsilane
-
Trifluoroacetic acid
-
Acetonitrile
-
Standard laboratory glassware and purification equipment
Procedure:
-
Step 1: Aldol Condensation. To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add the substituted aldehyde (1.1 mmol) and potassium hydroxide (5 mmol).[1][2]
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.[1][2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the intermediate compounds.[1][2]
-
Step 2: Reduction. To a solution of the intermediate from Step 5 (0.31 mmol) in acetonitrile (7 mL), add triethylsilane (6.26 mmol) and trifluoroacetic acid (6.54 mmol).[1][2]
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the final 1H-pyrrolo[2,3-b]pyridine derivatives.[1][2]
In Vitro Kinase Inhibition Assay (FGFR)
This protocol outlines a general procedure for determining the in vitro potency of compounds against FGFR kinases.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[4]
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).[5]
-
Add 2 µL of the kinase solution (enzyme in kinase buffer).[5]
-
Add 2 µL of the substrate/ATP mixture.[5]
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[6]
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol is used to assess the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., 4T1 breast cancer cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]
-
Multi-well spectrophotometer
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[7]
-
The next day, treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Following this, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Incubate the plate for another 4 hours at 37°C in the dark.[7]
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[7]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
This compound represents a valuable fragment for the design of novel kinase inhibitors. The inherent properties of the 7-azaindole core, combined with the synthetic tractability of its derivatives, make it an attractive starting point for drug discovery programs targeting kinases such as FGFRs. The protocols provided herein offer a foundation for the synthesis and biological evaluation of compounds based on this promising scaffold.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Measuring ADME Properties of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a heterocyclic organic compound belonging to the 7-azaindole class of molecules. Compounds with this scaffold have shown a range of biological activities and are of interest in drug discovery programs.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this and similar molecules is a critical step in early drug development.[2] In vitro ADME studies provide crucial insights into a compound's potential pharmacokinetic behavior in vivo, helping to identify and mitigate liabilities before significant investment in further development.[3]
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of key ADME parameters for a test compound such as this compound. The assays described include intestinal permeability, metabolic stability, plasma protein binding, and cytochrome P450 (CYP) inhibition. The goal is to provide researchers with the necessary tools to generate robust and reproducible data to guide the optimization of lead compounds.
Key In Vitro ADME Assays
A standard panel of in vitro ADME assays is essential for characterizing the drug-like properties of a compound.[4][5] These assays are designed to be conducted in a tiered approach, starting with high-throughput screens and progressing to more detailed mechanistic studies for promising candidates.
Table 1: Overview of Key In Vitro ADME Assays
| ADME Parameter | Assay | Purpose | Key Output |
| Absorption | Caco-2 Permeability | Predicts intestinal absorption of orally administered drugs.[6][7] | Apparent Permeability Coefficient (Papp) [cm/s], Efflux Ratio (ER) |
| Metabolism | Microsomal Stability | Assesses the rate of metabolism by liver enzymes, primarily CYPs.[8][9][10] | In vitro half-life (t1/2) [min], Intrinsic Clearance (CLint) [µL/min/mg protein] |
| Distribution | Plasma Protein Binding (Rapid Equilibrium Dialysis) | Determines the extent to which a compound binds to plasma proteins, affecting its free concentration.[11][12][13] | Fraction unbound (fu), Percent bound (%) |
| Drug-Drug Interactions | CYP450 Inhibition | Evaluates the potential for a compound to inhibit major drug-metabolizing enzymes, which can lead to adverse drug-drug interactions.[14][15][16] | IC50 (half-maximal inhibitory concentration) [µM] |
Experimental Protocols
Caco-2 Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.[6] It is the industry standard for predicting oral absorption.[7]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Transwell® permeable supports (polycarbonate membrane)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compound (this compound)
-
Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability)
-
Analytical instrumentation (LC-MS/MS)
Protocol:
-
Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[6]
-
Monolayer Differentiation: Culture the cells for 21-28 days to allow for the formation of a confluent, differentiated monolayer. Change the medium every 2-3 days.[6]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity. Values should be ≥ 200 Ω·cm².[17][18]
-
Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed transport buffer and pre-incubate for 30 minutes at 37°C.[6]
-
Bidirectional Transport:
-
Apical-to-Basolateral (A→B): Add the test compound (e.g., 10 µM) in transport buffer to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.[6]
-
Basolateral-to-Apical (B→A): Add the test compound in transport buffer to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.[17]
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver compartment at specified time points (e.g., 120 minutes) and from the donor compartment at the end of the incubation.[17]
-
Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)[6] Where:
-
dQ/dt is the rate of drug transport.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
The efflux ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)[18] An ER > 2 suggests the compound may be a substrate for efflux transporters.[18]
Table 2: Interpretation of Caco-2 Permeability Data
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>85%) |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) |
| Low | < 1 | Poorly absorbed (<50%) |
This table is adapted from general industry guidelines.[6]
Caco-2 Permeability Assay Workflow
Metabolic Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing an estimate of its metabolic clearance.[19] Human liver microsomes are a common test system as they contain a high concentration of cytochrome P450 enzymes.[8][10]
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor)
-
Test compound
-
Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile (for reaction termination)
-
Incubator/shaking water bath
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS)
Protocol:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.[10]
-
Pre-incubation: Pre-incubate the microsomal solution and the test compound (e.g., 1 µM final concentration) at 37°C for 5 minutes.[10]
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[8]
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding it to cold acetonitrile containing an internal standard.[20]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.[8]
-
Analysis: Transfer the supernatant and analyze the remaining concentration of the parent compound by LC-MS/MS.
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
Table 3: Classification of Metabolic Stability
| Stability Class | In Vitro t1/2 (min) | Predicted In Vivo Clearance |
| High | > 60 | Low |
| Moderate | 15 - 60 | Moderate |
| Low | < 15 | High |
This table provides a general classification scheme.
Metabolic Stability Assay Workflow
Plasma Protein Binding (PPB) Assay
This assay determines the fraction of a drug that is bound to plasma proteins.[12] The unbound (free) drug is generally considered to be pharmacologically active.[21] Rapid equilibrium dialysis (RED) is a common and reliable method.[11]
Materials:
-
Pooled human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device
-
Test compound
-
Control compounds (e.g., Warfarin - high binding, Atenolol - low binding)
-
Incubator/shaker
-
Analytical instrumentation (LC-MS/MS)
Protocol:
-
Preparation: Spike the test compound into plasma at the desired concentration (e.g., 1-10 µM).[11]
-
Dialysis Setup: Add the spiked plasma to the sample chamber of the RED device and an equal volume of PBS to the buffer chamber.[21]
-
Equilibration: Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the semi-permeable membrane.[11][21]
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.[12]
-
Matrix Matching and Extraction: Combine the plasma sample with blank buffer and the buffer sample with blank plasma to ensure identical matrix for analysis. Precipitate proteins using an organic solvent (e.g., acetonitrile) containing an internal standard.[21]
-
Analysis: Analyze the compound concentration in the processed samples by LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration.[12]
Data Analysis: Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber % Bound = (1 - fu) * 100
Table 4: Significance of Plasma Protein Binding
| % Bound | Classification | Implication |
| > 99% | Highly Bound | Low volume of distribution, potential for drug-drug interactions. |
| 90 - 99% | Moderately to Highly Bound | Changes in binding can significantly alter free drug concentration. |
| < 90% | Low to Moderately Bound | Less susceptible to significant changes in free fraction due to displacement. |
This table provides general interpretations.
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses a compound's potential to inhibit the activity of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is a primary cause of drug-drug interactions.[15][22]
Materials:
-
Human liver microsomes or recombinant human CYP enzymes
-
Specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for 2C9)
-
NADPH regenerating system
-
Test compound
-
Control inhibitors (e.g., Furafylline for CYP1A2, Ketoconazole for 3A4)
-
Incubator
-
Analytical instrumentation (LC-MS/MS)
Protocol:
-
Preparation: Prepare a series of dilutions of the test compound.
-
Incubation: In a 96-well plate, incubate the liver microsomes, a specific CYP probe substrate, and the test compound (or control inhibitor) at 37°C.[22]
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Termination: After a short incubation period (e.g., 10-15 minutes), stop the reaction with a cold organic solvent.[22]
-
Analysis: Analyze the formation of the specific metabolite from the probe substrate using LC-MS/MS.
-
IC50 Determination: Repeat the experiment with a range of test compound concentrations to determine the concentration that causes 50% inhibition (IC50).
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 5: Risk Assessment Based on CYP Inhibition IC50 Values
| IC50 (µM) | Potential for In Vivo Interaction |
| < 1 | High Risk |
| 1 - 10 | Moderate Risk |
| > 10 | Low Risk |
This is a simplified guide; further in vivo predictions are necessary for a full risk assessment.
Logic Diagram for CYP450 Inhibition Assay
Conclusion
The systematic application of these in vitro ADME protocols will generate a comprehensive profile for this compound. This data is invaluable for making informed decisions in the drug discovery process. By identifying potential liabilities in absorption, metabolism, distribution, or drug-drug interaction potential at an early stage, researchers can prioritize compounds with the most promising pharmacokinetic profiles, ultimately increasing the efficiency and success rate of the drug development pipeline.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. In Vitro ADME Assays [conceptlifesciences.com]
- 5. criver.com [criver.com]
- 6. benchchem.com [benchchem.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. mercell.com [mercell.com]
- 11. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Plasma Protein Binding Assay [visikol.com]
- 14. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 15. lnhlifesciences.org [lnhlifesciences.org]
- 16. criver.com [criver.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. medinadiscovery.com [medinadiscovery.com]
- 21. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 22. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallography of Proteins with Pyrrolo[2,3-b]pyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the crystallographic studies of proteins in complex with pyrrolo[2,3-b]pyridine ligands. This class of compounds, also known as 7-azaindoles, is a prominent scaffold in drug discovery, particularly for the development of kinase inhibitors. Understanding their binding modes at an atomic level through X-ray crystallography is crucial for structure-based drug design and lead optimization.
Introduction to Pyrrolo[2,3-b]pyridine Ligands in Protein Crystallography
The pyrrolo[2,3-b]pyridine scaffold is a bioisostere of adenine and is a key component of many ATP-competitive kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of the kinase domain makes it a privileged scaffold for inhibitor design. X-ray crystallography provides invaluable insights into the specific interactions between these ligands and their protein targets, guiding medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. This document outlines the methodologies and data associated with the crystallographic analysis of several important protein classes, including Fibroblast Growth Factor Receptors (FGFR), Glycogen Synthase Kinase 3β (GSK-3β), and Janus Kinases (JAKs), in complex with pyrrolo[2,3-b]pyridine derivatives.
Data Presentation: Protein-Ligand Complex Crystallography
The following tables summarize key quantitative data from crystallographic studies of various protein-pyrrolo[2,3-b]pyridine complexes. This data is essential for comparing the quality of the crystal structures and the binding affinities of the ligands.
Table 1: Crystallographic Data and Refinement Statistics
| PDB ID | Protein Target | Ligand/Inhibitor | Resolution (Å) | R-work / R-free | Reference |
| 3C4F | FGFR1 | 1H-pyrrolo[2,3-b]pyridine derivative | 2.10 | 0.188 / 0.237 | [1] |
| 4ACG | GSK-3β | Pyrrolo[2,3-b]pyridine-based inhibitor S01 | Not specified in abstract | Not specified in abstract | [2] |
| 8QJI | GSK-3β | Compound 36 | 3.02 | Not specified in abstract | [3] |
| 3LXK | JAK3 | Pyrrolo[2,3-b]pyridine-5-carboxamide | Not specified in abstract | Not specified in abstract | [4] |
| 2X7F | TNIK | 1H-pyrrolo[2,3-b]pyridine derivative | Not specified in abstract | Not specified in abstract |
Note: "Not specified in abstract" indicates that the detailed crystallographic statistics were not available in the cited abstract. For full details, please refer to the corresponding PDB entry and publication.
Table 2: Ligand Binding Affinities and Inhibitory Activities
| Protein Target | Ligand/Inhibitor | Assay Type | IC50 (nM) | Reference |
| FGFR1 | Compound 1 | Enzymatic | 1900 | [1] |
| FGFR1 | Compound 4h | Enzymatic | 7 | [1] |
| FGFR2 | Compound 4h | Enzymatic | 9 | [1] |
| FGFR3 | Compound 4h | Enzymatic | 25 | [1] |
| FGFR4 | Compound 4h | Enzymatic | 712 | [1] |
| GSK-3β | Compound S01 | Kinase Inhibition | 0.35 | [2][5] |
| GSK-3β | Staurosporine (control) | Kinase Inhibition | 4.03 | [2] |
| JAK3 | Compound 6 | Enzymatic | 1100 | [4] |
| JAK1 | Compound 6 | Enzymatic | 2900 | [4] |
| JAK2 | Compound 6 | Enzymatic | 1800 | [4] |
| JAK3 | Compound 14c | Enzymatic | Potent, moderately selective | [4][6] |
Experimental Protocols
The following sections provide detailed, generalized protocols for the key experiments involved in the crystallography of protein-pyrrolo[2,3-b]pyridine complexes. These protocols are based on established methodologies and should be optimized for each specific protein-ligand system.
Protocol 1: Protein Expression and Purification
A high-yield and high-purity protein sample is a prerequisite for successful crystallization.
1. Gene Cloning and Expression Vector Construction:
- Clone the gene of interest (e.g., the kinase domain of FGFR1, GSK-3β, or JAK3) into a suitable expression vector (e.g., pET series for E. coli or baculovirus vectors for insect cells).
- Incorporate an affinity tag (e.g., N- or C-terminal His6-tag or GST-tag) to facilitate purification.
2. Protein Expression:
- E. coli Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in a rich medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow at a lower temperature (e.g., 16-25°C) for 16-20 hours.
- Insect Cell Expression (for proteins requiring post-translational modifications): Generate recombinant baculovirus and infect insect cells (e.g., Sf9 or Hi5). Harvest cells 48-72 hours post-infection.
3. Cell Lysis and Clarification:
- Harvest cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM TCEP, and protease inhibitors).
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by ultracentrifugation to remove cell debris.
4. Affinity Chromatography:
- Load the clarified lysate onto an affinity column (e.g., Ni-NTA for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins).
- Wash the column extensively with wash buffer (lysis buffer with a low concentration of imidazole for Ni-NTA).
- Elute the protein with an elution buffer containing a high concentration of imidazole or reduced glutathione.
5. Tag Removal and Further Purification (Size-Exclusion Chromatography):
- If necessary, cleave the affinity tag using a specific protease (e.g., TEV or thrombin).
- Remove the cleaved tag and protease by passing the protein solution back over the affinity column.
- Perform size-exclusion chromatography (gel filtration) to separate the target protein from aggregates and other impurities. Use a buffer suitable for long-term protein stability (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
6. Protein Purity and Concentration:
- Assess protein purity by SDS-PAGE. The protein should be >95% pure.
- Determine the protein concentration using a spectrophotometer (measuring absorbance at 280 nm) or a protein assay (e.g., Bradford or BCA).
- Concentrate the protein to a suitable concentration for crystallization trials (typically 5-20 mg/mL).
Protocol 2: Co-crystallization of Protein-Ligand Complex
Co-crystallization involves crystallizing the protein in the presence of the ligand.
1. Ligand Preparation:
- Dissolve the pyrrolo[2,3-b]pyridine ligand in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
2. Protein-Ligand Complex Formation:
- Incubate the purified protein with a 2- to 10-fold molar excess of the ligand.
- The incubation time can vary from 30 minutes to overnight at 4°C. The final concentration of the solvent (e.g., DMSO) should be kept low (typically <5% v/v) to avoid interference with crystallization.
3. Crystallization Screening:
- Use commercially available sparse matrix screens (e.g., from Hampton Research, Qiagen) to screen a wide range of crystallization conditions.
- Set up crystallization trials using vapor diffusion methods (sitting drop or hanging drop). Mix the protein-ligand complex solution with the reservoir solution in a 1:1, 1:2, or 2:1 ratio.
- Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
4. Crystal Optimization:
- Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.
- Micro-seeding or macro-seeding can be employed to improve crystal size and quality.
Protocol 3: X-ray Diffraction Data Collection and Processing
1. Crystal Harvesting and Cryo-protection:
- Carefully harvest the crystals from the drop using a cryo-loop.
- Briefly soak the crystal in a cryo-protectant solution to prevent ice formation during freezing. The cryo-protectant is typically the reservoir solution supplemented with 20-30% (v/v) glycerol, ethylene glycol, or other cryo-agents.
- Flash-cool the crystal by plunging it into liquid nitrogen.
2. X-ray Diffraction Data Collection:
- Mount the frozen crystal on a goniometer in a cooled nitrogen stream.
- Collect diffraction data at a synchrotron beamline for high-intensity X-rays.
- Collect a complete dataset by rotating the crystal in the X-ray beam.
3. Data Processing:
- Use software packages like XDS, MOSFLM, or HKL2000 to integrate the diffraction images and scale the data.
- Determine the space group and unit cell parameters.
Protocol 4: Structure Determination and Refinement
1. Phase Determination:
- If a structure of a homologous protein is available, use molecular replacement (MR) with software like Phaser or MOLREP to solve the phase problem.
- If no homologous structure is available, experimental phasing methods like multi-wavelength anomalous dispersion (MAD) or single-wavelength anomalous dispersion (SAD) may be necessary.
2. Model Building and Refinement:
- Build an initial model of the protein into the electron density map using software like Coot.
- Refine the model against the diffraction data using refinement software such as PHENIX or REFMAC5. This process involves iterative cycles of manual model building in Coot and automated refinement.
- Once the protein model is well-refined, model the pyrrolo[2,3-b]pyridine ligand into the remaining electron density in the active site. Generate ligand restraints (coordinates and topology files) for the refinement program.
- Add water molecules to the model in later stages of refinement.
3. Structure Validation:
- Validate the final refined structure using tools like MolProbity to check for geometric correctness and overall quality.
- Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving protein targets of pyrrolo[2,3-b]pyridine ligands and a typical experimental workflow for protein crystallography.
Diagram 1: Simplified FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathways and the point of inhibition.
Diagram 2: Simplified GSK-3β Signaling in Alzheimer's Disease
Caption: Role of GSK-3β in tau phosphorylation and its inhibition.
Diagram 3: Simplified JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling cascade and its inhibition.
Diagram 4: Experimental Workflow for Protein-Ligand Crystallography
Caption: A typical workflow for structure determination.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Screening Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate Against a Kinase Panel
Topic: Screening Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate against a kinase panel.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them a significant target class in drug discovery, particularly in oncology and inflammation.[1] The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry and has been identified as a core component of numerous kinase inhibitors.[2] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including Janus kinase 1 (JAK1), Phosphoinositide 3-kinase (PI3K), and Fibroblast Growth Factor Receptor (FGFR).[3][4][5]
This application note provides a detailed protocol for screening this compound, a 7-azaindole derivative, against a panel of protein kinases to determine its inhibitory activity and selectivity profile. Assessing the compound's effect across a broad kinase panel is essential for identifying primary targets, off-target effects, and guiding further lead optimization.[1][6] The protocol described herein is based on the widely used ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7][8][9]
Experimental Workflow
The overall experimental workflow for screening this compound against a kinase panel is depicted below.
Caption: Workflow for kinase panel screening of this compound.
Materials and Methods
Materials:
-
This compound (Test Compound)
-
Kinase Panel (e.g., a diverse panel of recombinant human kinases)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Appropriate kinase-specific substrates and buffers
-
ATP
-
Dimethyl sulfoxide (DMSO)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and liquid handling systems
-
Plate reader with luminescence detection capabilities
Protocol: ADP-Glo™ Kinase Assay
This protocol is a generalized procedure and should be optimized for each specific kinase in the panel.[8]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
For single-point screening, prepare the desired final concentration.
-
-
Kinase Reaction Setup:
-
To the wells of a white, opaque plate, add the following components in order:
-
Kinase buffer.
-
Test compound dilution or DMSO vehicle control.
-
Kinase and substrate mixture.
-
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at the Km value for each respective kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the reaction plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction incubation, add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation and Measurement:
-
Add Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by luciferase to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Percent Inhibition Calculation:
-
The percentage of kinase inhibition is calculated relative to high (DMSO vehicle) and low (no enzyme) controls using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))
-
-
IC50 Value Determination:
-
For dose-response experiments, plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Results
The following table summarizes hypothetical screening data for this compound against a representative kinase panel. The data is presented as both percent inhibition at a single concentration (1 µM) and as IC50 values for selected kinases showing significant inhibition.
Table 1: Inhibitory Activity of this compound against a Kinase Panel
| Kinase Family | Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Tyrosine Kinase | FGFR1 | 92% | 85 |
| FGFR2 | 88% | 120 | |
| VEGFR2 | 75% | 450 | |
| SRC | 45% | >1000 | |
| EGFR | 15% | >10000 | |
| CMGC | CDK9/CycT | 85% | 250 |
| GSK3β | 30% | >5000 | |
| AGC | AKT1 | 22% | >10000 |
| PKA | 18% | >10000 | |
| PI3K Family | PI3Kα | 68% | 800 |
| PI3Kγ | 79% | 550 | |
| ATM | 55% | 950 | |
| Other | JAK1 | 89% | 150 |
| TNIK | 82% | 300 |
Note: These are representative data and do not reflect actual experimental results.
The hypothetical data suggest that this compound is a potent inhibitor of several kinases, particularly FGFR1, JAK1, and FGFR2, with IC50 values in the nanomolar range. Moderate activity is observed against VEGFR2, PI3Kγ, CDK9, and TNIK. The compound shows high selectivity against kinases such as SRC, EGFR, GSK3β, AKT1, and PKA.
Signaling Pathway Context
Based on the screening results, this compound appears to primarily target pathways involving FGFR and JAK kinases. The diagram below illustrates a simplified representation of these signaling cascades and the potential points of inhibition by the compound.
Caption: Potential inhibition of FGFR and JAK-STAT signaling pathways by the test compound.
Conclusion
This application note provides a comprehensive protocol for the biochemical screening of this compound against a kinase panel using the ADP-Glo™ assay. The presented methodology, along with the structured data presentation and pathway visualization, offers a robust framework for researchers to assess the inhibitory potential and selectivity profile of novel 7-azaindole derivatives. The hypothetical results indicate that this compound is a potent inhibitor of multiple kinases, warranting further investigation into its mechanism of action and potential as a therapeutic agent. Cellular assays are recommended as a next step to confirm on-target activity in a physiological context.[10]
References
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 8. benchchem.com [benchchem.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. pharmaron.com [pharmaron.com]
Troubleshooting & Optimization
Technical Support Center: Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, a derivative of the 7-azaindole scaffold, is anticipated to have low aqueous solubility. This is a common characteristic for many heterocyclic compounds, including pyrrolopyridine derivatives, which are often planar and can have strong crystal lattice energy.[1][2] The pyrrolopyridine nucleus is a key component in many kinase inhibitors, which are frequently classified as BCS Class II or IV compounds, indicating low solubility.[3][4]
Q2: My compound won't dissolve in aqueous buffers for my in vitro assay. What should I do first?
For in vitro assays, the most common initial approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay buffer.
-
Recommended Organic Solvents: Start with Dimethyl Sulfoxide (DMSO). If solubility in DMSO is limited, other options include N,N-Dimethylformamide (DMF) or ethanol.
-
Stock Concentration: Aim for a high concentration stock (e.g., 10-50 mM) to minimize the final percentage of organic solvent in your assay.
-
Final Solvent Concentration: When diluting the stock into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%, ideally <0.5%) to avoid impacting the biological assay.
Q3: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
This is a common issue when the aqueous buffer cannot support the solubility of the compound at the desired final concentration. Here are several troubleshooting steps:
-
Lower the Final Concentration: The simplest solution is to test a lower final concentration of your compound.
-
Use Co-solvents: Including a co-solvent in the final aqueous buffer can improve solubility.[5] Commonly used co-solvents for in vitro assays include polyethylene glycol (PEG 400) or propylene glycol.[6]
-
Adjust pH: The 1H-pyrrolo[2,3-b]pyridine scaffold contains basic nitrogen atoms.[7] Therefore, the solubility of this compound is likely pH-dependent.[8] Lowering the pH of the aqueous buffer (e.g., to pH 5-6) may increase solubility by protonating the pyridine nitrogen.
-
Incorporate Surfactants: A small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20 (typically 0.01-0.1%), can help maintain solubility by forming micelles.[9]
Q4: How can I improve the aqueous solubility for in vivo animal studies?
For in vivo administration, especially oral or parenteral routes, formulating the compound to improve its solubility and bioavailability is crucial. Several techniques can be employed:[5][9]
-
Co-solvent Formulations: Mixtures of water with solvents like PEG 300, PEG 400, propylene glycol, or ethanol are common.[6]
-
pH Adjustment: For weakly basic drugs, creating a more acidic microenvironment can enhance solubility.[10] This can be achieved by using acidic excipients in the formulation.
-
Complexation: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes that significantly enhance aqueous solubility.[9]
-
Salt Formation: Converting the parent compound into a salt (e.g., hydrochloride or mesylate salt) is a very effective way to increase aqueous solubility and dissolution rate.[9] This is a chemical modification that creates a new molecular entity.
Troubleshooting Guides
Issue 1: Low Solubility in Common Organic Solvents
If you are struggling to achieve a desired concentration even in organic solvents like DMSO, consider the following:
-
Gentle Warming: Warm the solution gently (e.g., 37-50°C) to aid dissolution. Always check the compound's stability at elevated temperatures first.
-
Sonication: Use a sonicator bath to break up solid particles and facilitate dissolution.
-
Alternative Solvents: For specific applications, solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Acetamide (DMA) can be tested, but be mindful of their compatibility with your experimental system.
Issue 2: Compound Crashes Out of Solution Over Time
If your compound initially dissolves but then precipitates over time, this may indicate that you have formed a supersaturated, metastable solution.
-
Precipitation Inhibitors: Including polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) in the formulation can help inhibit crystallization and maintain a supersaturated state.[3]
-
Amorphous Solid Dispersions: For solid dosage forms, creating an amorphous solid dispersion with a hydrophilic polymer can improve both solubility and dissolution rate by preventing the compound from arranging into a stable crystal lattice.[3]
Quantitative Data on Solubility Enhancement
| Technique | Solvent/Vehicle System | Expected Solubility Improvement (Fold Increase) | Primary Application | Reference |
| Co-solvency | 10-40% PEG 400 in Water | 10 - 100x | In vitro, In vivo (oral, parenteral) | [6],[5] |
| pH Adjustment | Aqueous Buffer, pH 2-4 (for basic compounds) | 100 - 1000x | In vitro, Oral formulations | [10],[8] |
| Complexation | 10-20% (w/v) HP-β-CD in Water | 100 - 5000x | Oral, Parenteral | [9] |
| Salt Formation | Conversion to Hydrochloride or Mesylate Salt in Water | >1000x | Oral, Parenteral | [9] |
Note: The fold increase is a general estimate for poorly soluble compounds and the actual improvement for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol describes how to prepare a 1 mg/mL solution using a PEG 400 co-solvent system.
-
Weigh Compound: Accurately weigh 10 mg of this compound into a clean glass vial.
-
Add Co-solvent: Add 4 mL of PEG 400 to the vial.
-
Dissolve: Vortex and/or sonicate the mixture until the compound is fully dissolved. Gentle warming (to ~40°C) may be applied if necessary.
-
Add Aqueous Component: Add 6 mL of sterile water (or desired buffer) to the vial in a stepwise manner, vortexing between additions to ensure the compound remains in solution.
-
Final Formulation: The final formulation is a 1 mg/mL solution in 40% PEG 400 / 60% Water.
Protocol 2: pH-Dependent Solubility Profile
This protocol provides a method to assess how pH affects the solubility of your compound.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).
-
Add Excess Compound: Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjbphs.com [wjbphs.com]
- 6. ijpbr.in [ijpbr.in]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this multi-step synthesis.
Experimental Workflow Overview
The following diagram outlines the key stages in a common synthetic route to this compound, commencing from 2-chloro-6-methylpyridine.
Caption: Synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Part 1: Synthesis of 2-Chloro-6-formylpyridine
Question 1: The oxidation of 2-chloro-6-methylpyridine to the aldehyde is low-yielding. What are the common causes and solutions?
Answer: Low yields in this step are often due to over-oxidation to the carboxylic acid or incomplete reaction.
-
Troubleshooting Tips:
-
Incomplete Reaction: Ensure the selenium dioxide (SeO₂) is of high purity and used in a slight excess. The reaction often requires elevated temperatures (reflux in dioxane/water) for an extended period. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Over-oxidation: Avoid excessively high temperatures or prolonged reaction times. Once the starting material is consumed (as indicated by TLC), the reaction should be stopped to prevent the formation of the carboxylic acid byproduct.
-
Alternative Reagents: If selenium dioxide proves problematic, consider other oxidizing agents such as chromium trioxide (CrO₃) in acetic anhydride or manganese dioxide (MnO₂), although optimization of reaction conditions will be necessary.
-
| Parameter | Selenium Dioxide | Manganese Dioxide |
| Typical Solvent | Dioxane/Water | Dichloromethane |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 12-24 hours | 24-48 hours |
| Typical Yield | 50-70% | 60-80% |
| Notes | Stoichiometric amounts of toxic selenium compounds are used. | Requires a large excess of MnO₂. |
Part 2: Hemetsberger-Knittel Synthesis of the 7-Azaindole Core
Question 2: The Knoevenagel condensation between 2-chloro-6-formylpyridine and ethyl azidoacetate results in a complex mixture of products. How can this be improved?
Answer: A complex product mixture suggests the formation of side products from competing reactions. The Knoevenagel condensation is sensitive to the base and reaction conditions.
-
Troubleshooting Tips:
-
Base Selection: A mild base such as piperidine or sodium acetate in ethanol is typically used. Stronger bases like sodium ethoxide can lead to decomposition of the ethyl azidoacetate.
-
Temperature Control: The reaction should be carried out at a controlled temperature, often starting at 0°C and slowly warming to room temperature.
-
Purification of Starting Materials: Ensure that the 2-chloro-6-formylpyridine is free of any acidic or basic impurities from the previous step.
-
Question 3: The thermal cyclization of the azido-acrylate intermediate gives a low yield of the desired ethyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate. What are the critical parameters for this Hemetsberger-Knittel cyclization?
Answer: The Hemetsberger-Knittel synthesis is a thermally induced reaction, and its success is highly dependent on temperature and reaction time.[1] For azaindoles, higher temperatures and shorter reaction times are often beneficial compared to indole synthesis.[1]
-
Troubleshooting Tips:
-
Temperature and Solvent: The reaction is typically performed in a high-boiling solvent such as xylene or toluene under reflux. The optimal temperature is crucial; too low, and the reaction will not proceed, too high or for too long, and decomposition may occur.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly improve yields and reduce reaction times by providing rapid and uniform heating.[2]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
| Condition | Conventional Heating | Microwave Irradiation |
| Solvent | Xylene | Xylene or Diphenyl ether |
| Temperature | ~140°C | 180-200°C |
| Reaction Time | 2-6 hours | 10-30 minutes |
| Reported Yields | Variable (often <70%) | Often >70%[2] |
Part 3: Final Product Formation
Question 4: The hydrolysis of the ethyl ester to the carboxylic acid is incomplete. How can the reaction be driven to completion?
Answer: Incomplete hydrolysis is a common issue. To drive the reaction to completion, it is essential to ensure a sufficient excess of the hydrolyzing agent and adequate reaction time and temperature.
-
Troubleshooting Tips:
-
Base/Acid Concentration: Use a sufficient excess of sodium hydroxide or another suitable base in a mixture of water and a co-solvent like ethanol or methanol to ensure solubility. For acid-catalyzed hydrolysis, a strong acid like sulfuric acid in aqueous dioxane can be used.
-
Temperature: Heating the reaction mixture to reflux is often necessary to achieve a reasonable reaction rate.
-
Monitoring: Monitor the reaction by TLC until the starting ester spot has completely disappeared.
-
Question 5: The final esterification of the 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid with methanol gives a low yield. What are the key factors for a successful Fischer esterification in this case?
Answer: Fischer esterification is an equilibrium-controlled process.[3] Low yields are typically due to the presence of water or an insufficient amount of catalyst.
-
Troubleshooting Tips:
-
Anhydrous Conditions: Use anhydrous methanol and a strong acid catalyst like concentrated sulfuric acid or hydrogen chloride gas.[4]
-
Removal of Water: To shift the equilibrium towards the product, water must be removed. This can be achieved by using a large excess of methanol as the solvent or by using a dehydrating agent.
-
Catalyst Loading: Ensure an adequate amount of the acid catalyst is used. Catalytic amounts are sufficient, but for less reactive carboxylic acids, a higher loading may be necessary.
-
Work-up Procedure: During the work-up, careful neutralization of the excess acid with a weak base (e.g., sodium bicarbonate solution) at low temperatures is crucial to prevent hydrolysis of the newly formed ester.[5]
-
Purification and Characterization
Question 6: What are the recommended methods for purifying the final product, this compound?
Answer: The final product is typically a solid and can be purified by recrystallization or column chromatography.
-
Recrystallization: Suitable solvents for recrystallization include ethyl acetate/hexanes, methanol, or ethanol. The choice of solvent will depend on the impurity profile.
-
Column Chromatography: Silica gel column chromatography is an effective method for removing polar and non-polar impurities. A gradient elution system, for example, starting with a non-polar solvent system like hexanes/ethyl acetate and gradually increasing the polarity, is often effective.
Question 7: What are the expected spectroscopic data for this compound?
Answer: Characterization is typically performed using NMR spectroscopy and mass spectrometry.
-
¹H NMR: Expect signals for the pyrrole NH, the aromatic protons on the pyridine and pyrrole rings, and a singlet for the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the 7-azaindole scaffold.
-
¹³C NMR: Expect signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₉H₈N₂O₂) should be observed.
This technical support guide is intended to provide general guidance. Specific reaction conditions may require further optimization based on laboratory-specific variables and the purity of the reagents used.
References
Technical Support Center: Optimizing Suzuki Coupling for 1H-pyrrolo[2,3-b]pyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling reaction on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold.
Troubleshooting Guide
This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my reaction resulting in a low or no product yield?
Answer: Low yields in Suzuki couplings with 7-azaindole can stem from several factors, primarily catalyst inhibition, substrate instability, or low reactivity of the coupling partners.
-
Cause A: Catalyst Inactivation. The lone pair of electrons on the pyridine nitrogen of the 7-azaindole ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos).[2][3] These ligands help stabilize the active palladium species and sterically hinder coordination from the pyridine nitrogen.[4] For particularly challenging couplings, consider increasing the catalyst loading from a standard 1-3 mol% to 5 mol%.[1]
-
-
Cause B: Protodeborylation. Boronic acids, especially heteroaryl derivatives, can be unstable and undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom), reducing the concentration of the active nucleophile.[5][6]
-
Solution:
-
Use Boronic Esters or Trifluoroborates: Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester or a potassium trifluoroborate salt.[7] These are generally more robust and less prone to protodeborylation.[7]
-
Employ Anhydrous Solvents: Minimizing water in the reaction can reduce the rate of protodeborylation.[1] However, note that some anhydrous conditions using bases like K₃PO₄ may require a small amount of water to be effective.[1][8]
-
-
-
Cause C: Low Reactivity of Aryl Halide. The reactivity of the C-X bond is critical. Aryl chlorides are significantly less reactive than aryl bromides or iodides and require more forcing conditions for the oxidative addition step.[6]
Question 2: My reaction is producing significant side products. How can I improve selectivity?
Answer: The formation of byproducts such as homocoupled dimers or dehalogenated starting material is a common issue.
-
Cause A: Homocoupling. The boronic acid can couple with itself to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen or Pd(II) species.[4][5]
-
Solution: Ensure the reaction is thoroughly degassed by bubbling an inert gas (Argon or Nitrogen) through the solvent and reaction mixture before heating.[4][9] Using a Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system that rapidly generates the active Pd(0) species can also minimize homocoupling.[4]
-
-
Cause B: Dehalogenation. The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can occur if the palladium complex reacts with a hydride source in the mixture, which can sometimes be amine bases or alcoholic solvents.[5]
-
Solution: Carefully screen reaction parameters, particularly the base and solvent, to find conditions that favor cross-coupling over dehalogenation.[1] If dehalogenation is a persistent issue, avoid solvents like alcohols and consider inorganic bases.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts and ligands for Suzuki couplings involving 7-azaindole? A1: Palladium catalysts are the standard. For the 7-azaindole scaffold, which can be challenging, catalyst systems featuring bulky, electron-rich phosphine ligands are highly recommended.
-
Ligands: SPhos and XPhos are excellent choices that promote the critical oxidative addition step and stabilize the catalyst.[2][3]
-
Catalysts: Pre-formed palladium catalysts (precatalysts) like XPhos-Pd-G2 can be very effective.[10] Alternatively, generating the catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and the desired ligand is also common.[2]
Q2: How do I select the appropriate base for my reaction? A2: The base is crucial for activating the boronic acid for the transmetalation step.[4] The optimal choice is highly dependent on the substrates.
-
Strong Bases: For less reactive coupling partners like aryl chlorides, a strong base such as potassium phosphate (K₃PO₄) is often required.[3][4]
-
Moderate Bases: Cesium carbonate (Cs₂CO₃) is another effective and widely used base.[2]
-
Weaker Bases: For more reactive partners (aryl iodides and bromides), weaker bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) may be sufficient.[11]
Q3: What is the best solvent system to use? A3: Biphasic or polar aprotic solvents are generally used. The choice depends on the solubility of the substrates and reagents.
-
Common Systems: Mixtures such as Dioxane/H₂O, Toluene/Ethanol, or MeCN/H₂O are frequently employed.[2][3][10] A small amount of water is often necessary to dissolve the inorganic base.[5]
Q4: Does the position of the halogen on the 7-azaindole ring affect the reaction? A4: Absolutely. The rate of oxidative addition is highly dependent on the carbon-halogen bond strength (C-I > C-Br > C-Cl). In a di-halogenated substrate, such as 3-iodo-6-chloro-7-azaindole, the Suzuki coupling can be performed selectively at the more reactive C3-iodo position by using milder conditions. A subsequent coupling at the C6-chloro position can then be achieved using more forcing conditions (higher temperature, stronger catalyst system).[2]
Q5: Is it necessary to protect the N-H of the pyrrole ring? A5: Not always. Many successful Suzuki couplings are performed on N-H free 7-azaindole.[12] However, N-protection (e.g., with a methyl or p-methoxybenzyl group) can sometimes improve the solubility of the starting material and prevent potential side reactions at the nitrogen atom.[2] The need for a protecting group should be evaluated on a case-by-case basis, as some methods are specifically developed to avoid this extra step.[3]
Data Presentation: Optimized Reaction Conditions
The following tables summarize successfully reported conditions for Suzuki-Miyaura coupling at various positions of the 1H-pyrrolo[2,3-b]pyridine core.
Table 1: C3-Selective Arylation of 6-Chloro-3-iodo-7-azaindole [2]
| Component | Reagent/Condition | Details |
|---|---|---|
| Aryl Halide | 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | 1 equiv |
| Boronic Acid | Phenylboronic Acid | 1.2 equiv |
| Catalyst | Pd₂(dba)₃ | 5 mol% |
| Ligand | SPhos | 5 mol% |
| Base | Cs₂CO₃ | 2 equiv |
| Solvent | Toluene/Ethanol (1:1) | - |
| Temperature | 60 °C | - |
| Yield | 85% | - |
Table 2: One-Pot C3,C6-Diarylation of 6-Chloro-3-iodo-7-azaindole [2]
| Step | Reagent/Condition | Details |
|---|---|---|
| Step 1 (C3-Arylation) | Ar¹-B(OH)₂ (1.1 equiv), Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), Cs₂CO₃ (2 equiv) in Toluene/Ethanol (1:1) at 60 °C | First coupling |
| Step 2 (C6-Arylation) | Ar²-B(OH)₂ (1.1 equiv), additional Pd₂(dba)₃ (10 mol%) and SPhos (20 mol%) added to the same pot, heated to 110 °C | Second coupling |
| Overall Yield | - | Up to 88% |
Table 3: C7-Arylation of 7-Chloro-6-azaindole (Isomer) [10]
| Component | Reagent/Condition | Details |
|---|---|---|
| Aryl Halide | 7-Chloro-6-azaindole | 1 equiv |
| Boronic Acid | Variety of arylboronic acids | 1.2 equiv |
| Catalyst | XPhos-Pd-G2 | 2 mol% |
| Base | K₃PO₄ | 2 equiv |
| Solvent | DMF/EtOH/H₂O | - |
| Temperature | 100 °C (Microwave) | 30 min |
| Yield | - | Good to excellent |
Visualizations
Caption: A general experimental workflow for setting up a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling [10]
-
Preparation: To a microwave vial equipped with a magnetic stir bar, add the 7-azaindole halide (1.0 equiv), the arylboronic acid or ester (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium catalyst (e.g., XPhos-Pd-G2, 2 mol%).
-
Degassing: Seal the vial and evacuate and backfill with argon or nitrogen gas three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., DMF/EtOH/H₂O) via syringe.
-
Reaction: Place the vial in the microwave reactor and heat to the specified temperature (e.g., 100 °C) with stirring for the designated time (e.g., 30 minutes).
-
Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[4]
Protocol 2: One-Pot, Two-Step Diarylation of 3-Iodo-6-chloro-7-azaindole [2]
-
First Coupling (C3-position):
-
In an open flask, combine 3-iodo-6-chloro-7-azaindole (1.0 equiv), the first arylboronic acid (1.1 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (5 mol%), and SPhos (5 mol%).
-
Add a 1:1 mixture of toluene/ethanol.
-
Stir the mixture at 60 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
-
Second Coupling (C6-position):
-
To the same reaction flask, add the second arylboronic acid (1.1 equiv).
-
Add an additional portion of catalyst and ligand: Pd₂(dba)₃ (10 mol%) and SPhos (20 mol%).
-
Increase the temperature to 110 °C and continue stirring until the intermediate product is fully consumed.
-
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and perform a standard aqueous workup. Purify the resulting crude material via column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Interpreting NMR Spectra of Substituted Pyrrolo[2,3-b]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectra of substituted pyrrolo[2,3-b]pyridines, also known as 7-azaindoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the unsubstituted pyrrolo[2,3-b]pyridine core?
A1: The electronic environment of the bicyclic pyrrolo[2,3-b]pyridine core is influenced by both the electron-rich pyrrole ring and the electron-deficient pyridine ring. The nitrogen atom in the pyridine ring withdraws electron density, affecting the chemical shifts of nearby protons and carbons.[1][2] The chemical shifts can vary depending on the solvent used.[3] Below are typical chemical shift ranges compiled from spectral data.
Data Presentation: Chemical Shifts for Unsubstituted 1H-Pyrrolo[2,3-b]pyridine
¹H NMR Chemical Shifts
| Proton Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| H-1 (NH) | 11.5 - 12.5 | Often a broad singlet, highly dependent on solvent and concentration. |
| H-2 | 7.4 - 7.6 | |
| H-3 | 6.4 - 6.6 | |
| H-4 | 7.9 - 8.1 | |
| H-5 | 7.0 - 7.2 |
| H-6 | 8.2 - 8.4 | |
¹³C NMR Chemical Shifts
| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-2 | 125 - 128 | |
| C-3 | 100 - 103 | |
| C-3a | 128 - 131 | Quaternary carbon, often a weaker signal. |
| C-4 | 115 - 118 | |
| C-5 | 120 - 123 | |
| C-6 | 142 - 145 |
| C-7a | 148 - 151 | Quaternary carbon, often a weaker signal. |
Note: These are approximate values. Substituents can cause significant deviations.
Q2: How do substituents affect the ¹H and ¹³C NMR spectra?
A2: Substituents can significantly alter the electronic distribution in the ring system, causing both upfield (to the right) and downfield (to the left) shifts.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂), cyano (-CN), or acyl groups generally cause downfield shifts for protons and carbons, particularly at the position of substitution and at ortho/para positions.[3]
-
Electron-Donating Groups (EDGs) such as alkyl or alkoxy groups typically cause upfield shifts for nearby protons and carbons.
-
Substituents on the Pyrrole Nitrogen (N-1): An electron-withdrawing substituent on the N-1 position can lead to downfield shifts of the remaining ring protons.[3]
Q3: What are the expected J-coupling constants in the pyrrolo[2,3-b]pyridine ring system?
A3: J-coupling, or spin-spin splitting, provides crucial information about the connectivity of atoms.[4] In the aromatic portions of the molecule, the magnitude of the coupling constant depends on the number of bonds separating the coupled protons.
Data Presentation: Typical ¹H-¹H Coupling Constants (J, in Hz)
| Coupling Type | Number of Bonds | Typical Range (Hz) |
| ³J (ortho) | 3 | 6.0 - 9.0 |
| ⁴J (meta) | 4 | 2.0 - 3.0 |
| ⁵J (para) | 5 | < 1.0 (often not resolved) |
| ³J (H2-H3) | 3 | 2.5 - 3.5 |
Note: These values are typical for aromatic systems and can be used to determine the substitution pattern.[5]
Q4: My NMR peaks are broad. What are the common causes and solutions?
A4: Peak broadening can obscure coupling patterns and make interpretation difficult. Several factors can be responsible:
-
Poor Shimming: The magnetic field is not homogeneous. This is a common instrument issue. Try re-shimming the magnet.
-
Insoluble Material: The sample is not fully dissolved, creating an inhomogeneous solution. Filter the sample through a small plug of glass wool or a syringe filter into the NMR tube.[6]
-
High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing broader peaks.[7] Dilute the sample.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure glassware is scrupulously clean and reagents are pure.
-
Chemical Exchange: Protons like N-H or O-H can exchange with each other or the solvent, leading to broad signals. This is especially true for the N-H proton of the pyrrole ring.
Q5: The signals in the aromatic region are overlapping. How can I resolve them?
A5: Overlapping signals are a common challenge, especially with complex substitution patterns.
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of protons differently, potentially resolving the overlap.[7]
-
Increase Magnetic Field Strength: If available, using a higher-field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can show which protons are coupled to each other, allowing you to trace out spin systems even when signals overlap in the 1D spectrum. HMBC and HSQC experiments can correlate protons with carbons, providing further structural confirmation.[3]
Q6: How can I confirm if a broad peak is an N-H proton?
A6: The N-H proton of the pyrrole ring is acidic and can undergo exchange.
-
D₂O Shake: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the peak to disappear or significantly diminish.[7]
Q7: My signal-to-noise (S/N) ratio is poor. How can I improve it?
A7: A low S/N ratio can make it difficult to identify real peaks from baseline noise.
-
Increase Concentration: If the sample is not already at the solubility limit, a more concentrated sample will yield a stronger signal. For ¹H NMR, 1-5 mg is typical, while ¹³C NMR may require 5-30 mg.[8]
-
Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the S/N ratio requires quadrupling the number of scans.[9] This is a very effective method, especially for insensitive nuclei like ¹³C.
-
Check Instrument Parameters: Ensure the receiver gain is set appropriately (usually done automatically) and that the relaxation delay (D1) is adequate (typically 1-2 seconds for ¹H NMR).[10]
Mandatory Visualizations
Structure and Numbering```dot
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
This protocol is crucial for obtaining high-quality, reproducible spectra.
[10]Materials:
-
Pyrrolo[2,3-b]pyridine derivative (1-5 mg for ¹H NMR, 5-30 mg for ¹³C NMR). *[8] High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL). *[10] High-quality 5 mm NMR tube. *[8] Vial, pipette, and filter (e.g., glass wool or Kimwipe in a pipette).
-
Weigh Sample: Accurately weigh 1-5 mg of the purified compound directly into a clean, dry vial. 2[10]. Dissolve Sample: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex gently to ensure the sample is fully dissolved. 3[10]. Filter and Transfer: Using a clean pipette with a small cotton or Kimwipe plug, carefully transfer the solution into the NMR tube. This removes any particulate matter that could degrade spectral resolution. 4[6][11]. Cap and Label: Cap the NMR tube securely and label it clearly.
Protocol 2: ¹H NMR Data Acquisition Parameters
These are typical parameters for a 400 MHz spectrometer and may need adjustment.
[10]| Parameter | Setting | Purpose | | :--- | :--- | :--- | | Pulse Program | Standard single-pulse (e.g., 'zg30') | Standard ¹H acquisition. | | Number of Scans (NS) | 16 to 64 | Increase for dilute samples to improve S/N. |[10] | Spectral Width (SW) | 12-16 ppm | Covers the typical chemical shift range for organic molecules. | | Acquisition Time (AQ) | 3-4 seconds | Duration of FID recording; affects resolution. | | Relaxation Delay (D1) | 1-2 seconds | Allows protons to return to equilibrium before the next pulse. | | Temperature | 298 K (25 °C) | Standard operating temperature. |
Protocol 3: Data Processing and Analysis
Proper processing is as critical as data acquisition.
[10]1. Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio. 2. Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes. Apply an automatic polynomial baseline correction to ensure a flat baseline. 3. Referencing: Calibrate the chemical shift (δ) scale. Use the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm; DMSO-d₆ at δ 2.50 ppm) as the reference. 4. Integration: Integrate all signals to determine the relative number of protons represented by each peak. Set a clear, well-defined peak (e.g., a methyl group) to a whole number (e.g., 3.00) and normalize other integrals accordingly. 5. Peak Picking and Analysis: Identify the chemical shift, integration, and multiplicity (e.g., singlet, doublet) for each signal. Measure J-coupling constants from the splitting patterns.
References
- 1. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
- 2. testbook.com [testbook.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. J-coupling - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. sites.bu.edu [sites.bu.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. organomation.com [organomation.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. as.nyu.edu [as.nyu.edu]
"preventing degradation of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathway for this compound is the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. This reaction can be catalyzed by the presence of acids, bases, or water. Other potential degradation pathways include oxidation of the pyrrolo[2,3-b]pyridine ring system and photodecomposition upon exposure to light.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a tightly sealed container, protected from light and moisture. For long-term storage, maintaining the compound at a low temperature (-20°C to 4°C) in a desiccated environment is ideal. For a related compound, 1-Methyl-1H-pyrrolo[2,3-b]pyridine, storage at room temperature is suggested; however, the presence of the reactive ester group in the title compound warrants more cautious storage conditions.[1]
Q3: Can I dissolve this compound in protic solvents like methanol or water?
A3: While this compound may be soluble in protic solvents, it is not recommended for long-term storage in these solvents due to the risk of solvolysis (e.g., methanolysis or hydrolysis) of the ester group. If a protic solvent must be used for an experiment, it is best to prepare the solution fresh and use it immediately. For storage of solutions, aprotic solvents such as DMSO or DMF are generally preferred.
Q4: Is this compound sensitive to light?
A4: The 7-azaindole core of the molecule is known to be photoactive.[2][3][4] Therefore, it is advisable to protect the compound and its solutions from direct exposure to light, especially UV light, to prevent potential photodecomposition. Amber vials or containers wrapped in aluminum foil should be used.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Appearance of an Impurity in Analytical Data (HPLC, LC-MS, NMR)
-
Symptom: A new peak appears in your HPLC or LC-MS chromatogram, or new signals are observed in the NMR spectrum of your sample, suggesting the presence of a degradation product.
-
Possible Cause: The most likely impurity is the hydrolysis product, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. This can occur if the sample has been exposed to moisture, or acidic or basic conditions.
-
Troubleshooting Steps:
-
Confirm the Impurity: If possible, confirm the identity of the impurity by comparing its retention time or mass-to-charge ratio with a standard of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
-
Review Handling Procedures:
-
Were anhydrous solvents used for all solutions?
-
Was the compound exposed to atmospheric moisture for an extended period?
-
Were any acidic or basic reagents used in the experimental workup that could have co-eluted or remained in the sample?
-
-
Purification: If the level of impurity is unacceptable, the compound may need to be re-purified, for example, by column chromatography.
-
Preventative Measures: For future experiments, ensure all solvents are anhydrous, handle the compound under an inert atmosphere (e.g., in a glovebox or under nitrogen/argon), and avoid acidic or basic conditions unless required by the reaction protocol.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: You observe variability in the results of your biological assays, such as a decrease in potency or inconsistent dose-response curves.
-
Possible Cause: The active compound, this compound, may be degrading in the assay medium, especially if the medium is aqueous and has a non-neutral pH.
-
Troubleshooting Steps:
-
Assess Stability in Assay Buffer: Perform a time-course experiment to determine the stability of the compound in your assay buffer. Incubate the compound in the buffer for the duration of your assay and analyze samples at different time points by HPLC or LC-MS to quantify the amount of remaining parent compound.
-
Adjust Assay Conditions:
-
If degradation is observed, consider shortening the incubation time.
-
If possible, adjust the pH of the assay buffer to be as close to neutral as possible.
-
Prepare stock solutions in an aprotic solvent like DMSO and make final dilutions into the aqueous buffer immediately before use.
-
-
Data Analysis: If some degradation is unavoidable, you may need to account for it in your data analysis by determining the effective concentration of the active compound over the course of the experiment.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions to illustrate potential degradation rates.
| Condition | Temperature (°C) | Time (hours) | % Remaining Parent Compound | Primary Degradant |
| Solid, Dark, Desiccated | 4 | 72 | >99% | Not Detected |
| Solid, Room Temp, Ambient | 25 | 72 | 98% | Carboxylic Acid |
| Aqueous Buffer, pH 5 | 37 | 24 | 85% | Carboxylic Acid |
| Aqueous Buffer, pH 7.4 | 37 | 24 | 95% | Carboxylic Acid |
| Aqueous Buffer, pH 9 | 37 | 24 | 70% | Carboxylic Acid |
| In DMSO, Dark | 25 | 72 | >99% | Not Detected |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
Objective: To determine the rate of degradation of this compound in a given solvent or buffer system over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Solvent/buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC or LC-MS system with a suitable C18 column
-
Incubator or water bath
-
Autosampler vials
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare the Test Solution: Dilute the stock solution with the solvent/buffer of interest to the final desired concentration (e.g., 100 µM).
-
Initial Time Point (T=0): Immediately after preparing the test solution, take an aliquot, and inject it into the HPLC or LC-MS system to determine the initial peak area of the parent compound.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., 37°C).
-
Time-Course Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw aliquots of the test solution and transfer them to autosampler vials. If necessary, quench any reaction by adding an equal volume of a suitable organic solvent like acetonitrile.
-
Analysis: Analyze all samples by HPLC or LC-MS using a consistent method.
-
Data Processing:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining parent compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for assessing compound stability.
Caption: Troubleshooting decision tree for compound degradation issues.
References
Technical Support Center: Overcoming Poor Cell Permeability of Pyrrolo[2,3-b]pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor cell permeability of pyrrolo[2,3-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrrolo[2,3-b]pyridine derivative shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A1: A significant drop in activity between biochemical and cellular assays often points to poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Other potential reasons include compound instability in the cell culture media, rapid metabolism by the cells, or efflux by cellular transporters. For instance, a study on pyrrolo[2,3-d]pyrimidine analogs, a structurally related class of compounds, found that a derivative with a potent enzymatic IC50 of 7.18 nM was completely inactive in cellular assays, likely due to poor solubility and limited permeability[1].
Q2: What are the key physicochemical properties of pyrrolo[2,3-b]pyridine derivatives that influence their cell permeability?
A2: Like other small molecules, the cell permeability of pyrrolo[2,3-b]pyridine derivatives is governed by several physicochemical properties. Key factors include:
-
Lipophilicity (LogP/LogD): A balance is crucial. While sufficient lipophilicity is needed to enter the lipid bilayer of the cell membrane, very high lipophilicity can lead to poor aqueous solubility and trapping within the membrane.
-
Molecular Weight (MW): Generally, lower molecular weight compounds (< 500 Da) tend to have better permeability.
-
Polar Surface Area (PSA): A lower PSA (< 140 Ų) is often associated with better passive diffusion across cell membranes.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can hinder permeability by increasing the energy required to shed the hydration shell before entering the lipid membrane.
-
Aqueous Solubility: The compound must be sufficiently soluble in the aqueous environment surrounding the cells to be available for absorption.
Q3: What are the common strategies to improve the cell permeability of pyrrolo[2,3-b]pyridine derivatives?
A3: Several medicinal chemistry strategies can be employed to enhance the cell permeability of these derivatives:
-
Structural Modifications:
-
Reduce Polarity: Decrease the number of hydrogen bond donors and acceptors.
-
Increase Lipophilicity: Introduce lipophilic groups, but with caution to maintain a good balance with solubility.
-
N-methylation: Methylation of nitrogen atoms in the pyrrole or pyridine rings can reduce hydrogen bonding potential and improve permeability.
-
-
Prodrug Approach: A less permeable parent drug can be chemically modified into an inactive, more permeable form (prodrug). Once inside the cell, the prodrug is converted back to the active compound.
-
Formulation Strategies: For in vivo studies, formulation approaches such as using solubility enhancers can improve bioavailability.
Q4: How can I experimentally assess the cell permeability of my pyrrolo[2,3-b]pyridine derivatives?
A4: The two most common in vitro methods for evaluating cell permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. It can assess both passive diffusion and active transport processes.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
If your pyrrolo[2,3-b]pyridine derivative shows a low apparent permeability coefficient (Papp) in a PAMPA assay, it suggests poor passive diffusion.
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | The compound may be precipitating in the donor well. - Decrease the initial concentration of the test compound. - Use a co-solvent (e.g., up to 5% DMSO) in the donor buffer. - Visually inspect the donor wells for any precipitation after the experiment. |
| Compound Adsorption | The compound may be binding to the plastic of the assay plates. - Calculate the mass balance (recovery) of the compound from the donor and acceptor wells. Low recovery (<70%) suggests adsorption. - Use low-binding plates. |
| Incorrect pH of Buffer | The ionization state of the compound can significantly affect its permeability. - Ensure the pH of the buffer is correct and stable throughout the experiment. - Consider testing permeability at different pH values to mimic different physiological conditions (e.g., pH 6.5 for the small intestine). |
| Issues with the Artificial Membrane | The integrity of the lipid membrane may be compromised. - Ensure the lipid solution is fresh and properly applied to the filter. - Run control compounds with known permeability (high and low) in every assay to validate the membrane integrity and assay performance. |
Issue 2: Low Permeability in Caco-2 Assay with Discrepancy from PAMPA results
When a compound has moderate to good permeability in the PAMPA assay but shows poor permeability in the Caco-2 assay, it often points to the involvement of active cellular processes.
| Potential Cause | Troubleshooting Steps |
| Active Efflux | The compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells and pump the compound out. - Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests active efflux[2]. - Co-incubate the compound with known inhibitors of efflux transporters (e.g., verapamil for P-gp) to see if the permeability in the apical-to-basolateral direction increases. |
| Poor Monolayer Integrity | The Caco-2 cell monolayer may not be confluent or may have been compromised during the experiment. - Measure the Transepithelial Electrical Resistance (TEER) before and after the assay. TEER values should be within the laboratory's established range for a healthy monolayer. - Perform a Lucifer Yellow rejection assay. High passage of this low-permeability marker indicates a leaky monolayer. |
| Compound Metabolism | The compound may be metabolized by enzymes present in the Caco-2 cells. - Analyze the samples from both the donor and acceptor compartments by LC-MS/MS to look for the appearance of metabolites and a decrease in the parent compound concentration. |
| Cytotoxicity | The compound may be toxic to the Caco-2 cells, leading to a loss of monolayer integrity and unreliable results. - Perform a cell viability assay (e.g., MTT or LDH assay) on the Caco-2 cells after exposure to the compound at the test concentration. |
Data Presentation
Table 1: Caco-2 Permeability Classification
This table provides a general classification of compound permeability based on apparent permeability (Papp) values obtained from Caco-2 assays.
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Interpretation |
| High | > 1.0 | High potential for good oral absorption. |
| Moderate | 0.5 - 1.0 | Moderate potential for oral absorption. |
| Low | < 0.5 | Low potential for good oral absorption. |
Note: These are general guidelines, and the classification can vary slightly between different laboratories and assay conditions. A compound is considered to have high Caco-2 permeability if its Papp is > 8 x 10⁻⁶ cm/s, which would translate into predicted values of > 0.90 in some predictive models[3].
Table 2: Predicted ADMET Properties of a Series of 1H-pyrrolo[2,3-b]pyridine Derivatives
The following table presents in silico predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for a series of designed 1H-pyrrolo[2,3-b]pyridine derivatives, highlighting the variability in predicted Caco-2 permeability within the same chemical class.
| Compound | Predicted pIC₅₀ | Predicted Water Solubility (logS) | Predicted Intestinal Absorption (%) | Predicted Caco-2 Permeability |
| Y1 | 10.28 | > -4 | > 75% | Good |
| Y2 | 10.18 | > -4 | > 75% | Good |
| Y3 | 10.17 | > -4 | > 75% | Good |
| Y4 | 10.12 | > -4 | > 75% | Good |
| Y5 | 10.06 | > -4 | > 75% | Good |
These data are based on computational predictions and should be confirmed by experimental studies.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To assess the passive permeability of a test compound across an artificial lipid membrane.
Materials:
-
96-well filter plate (Donor plate)
-
96-well acceptor plate
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate reader or LC-MS/MS for analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare Artificial Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate.
-
Prepare Donor Solutions: Dilute the test and control compounds to a final concentration of 100-200 µM in PBS. The final DMSO concentration should be low (e.g., <1%).
-
Start the Assay: Add 200 µL of the donor solution to each well of the donor plate.
-
Assemble the "Sandwich": Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Caco-2 Permeability Assay Protocol
Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell plates
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
TEER meter
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the assay, measure the TEER of each well. Only use wells with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²).
-
Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the test compound in HBSS to the apical (donor) side.
-
Add fresh HBSS to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add the test compound in HBSS to the basolateral (donor) side.
-
Add fresh HBSS to the apical (acceptor) side.
-
Incubate and sample from the apical side as described above.
-
-
Sample Analysis: Determine the concentration of the compound in all samples by LC-MS/MS.
-
Calculation of Papp: The Papp value is calculated from the slope of the cumulative amount of compound transported versus time. Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = The rate of permeation
-
A = The surface area of the membrane
-
C₀ = The initial concentration in the donor compartment
-
Visualizations
FGFR Signaling Pathway
Pyrrolo[2,3-b]pyridine derivatives are often designed as inhibitors of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs). Understanding the signaling pathway is crucial for interpreting cellular assay results.
References
Technical Support Center: Addressing Toxicity of the Pyrrolo[2,3-b]pyridine Scaffold
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold. The focus is to troubleshoot and mitigate toxicity issues commonly encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns associated with the pyrrolo[2,3-b]pyridine scaffold?
A1: While the pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors, its derivatives can exhibit several toxicities.[1] The primary concern often stems from off-target effects, as the scaffold can bind to the highly conserved ATP-binding pocket of numerous kinases.[2] This can lead to unexpected cellular phenotypes and dose-limiting toxicities. Other concerns include metabolic instability and, in some cases, general cytotoxicity against cancer cell lines.[3][4]
Q2: How does the structure of a pyrrolo[2,3-b]pyridine derivative influence its toxicity?
A2: The structure-activity relationship (SAR) for toxicity is complex and depends on the specific substituents attached to the scaffold. For instance, modifications at the C3 and C4 positions of the 7-azaindole core can significantly alter activity, selectivity, and metabolic stability.[1] Electron-withdrawing groups can influence the electron density of the system and impact inhibitory activity and potential toxicity.[5] Careful analysis of the SAR is crucial for designing compounds with improved safety profiles.[6]
Q3: Are there known structural alerts within the pyrrolo[2,3-b]pyridine scaffold itself that are linked to toxicity?
A3: The scaffold itself is not typically considered a structural alert for genotoxicity.[7] The toxicity issues are more commonly related to its pharmacodynamic properties, specifically the potential for broad kinase inhibition, rather than inherent chemical reactivity leading to toxicity. However, the overall properties of the molecule, such as lipophilicity and the nature of its substituents, can contribute to off-target effects and metabolic liabilities.
Troubleshooting Guides
Issue 1: My compound shows high cytotoxicity in cell-based assays, but is potent in biochemical assays.
This discrepancy often points towards off-target effects or poor physicochemical properties.
Troubleshooting Steps:
-
Confirm On-Target Engagement in Cells: It is critical to verify that the inhibitor is binding to its intended target in a cellular context.
-
Recommended Action: Perform a Cellular Thermal Shift Assay (CETSA) or a NanoBRET target engagement assay to confirm target binding in intact cells.[2]
-
-
Assess Broader Kinase Selectivity: The pyrrolo[2,3-b]pyridine core mimics the adenine fragment of ATP, enabling it to bind to the hinge region of many kinases.[3][8] This can lead to inhibition of unintended kinases, causing cytotoxicity.[2][9]
-
Recommended Action: Screen the compound against a broad panel of kinases (e.g., >400 kinases) to identify potential off-targets. This will help correlate the cytotoxic phenotype with the inhibition of a specific off-target or family of kinases.
-
-
Evaluate Compound Purity and Stability: Impurities from synthesis or degradation of the compound in the assay medium can lead to false-positive cytotoxic results.
-
Recommended Action: Verify compound purity using LC-MS and NMR. Assess the compound's stability in the cell culture medium over the time course of the experiment.
-
-
Investigate Cell Line Specificity: The cytotoxic effect may be specific to the genetic background of the cell line used.
-
Recommended Action: Test the compound in multiple cell lines with varying genetic backgrounds to see if the toxicity is target-related or a general cytotoxic effect.
-
Issue 2: My lead compound demonstrates poor metabolic stability.
Poor metabolic stability, often measured by a short half-life in human liver microsomes (HLM), can limit in vivo efficacy and potentially lead to the formation of toxic metabolites.
Troubleshooting Steps:
-
Identify Metabolic Soft Spots: Determine which part of the molecule is most susceptible to metabolic enzymes (e.g., Cytochrome P450s).
-
Recommended Action: Conduct metabolite identification studies using LC-MS/MS following incubation with liver microsomes or hepatocytes. This will pinpoint the sites of oxidation, glucuronidation, or other transformations.
-
-
Modify Susceptible Positions: Once metabolic "soft spots" are identified, modify the structure to block or slow down metabolism.
-
Recommended Action: Introduce blocking groups, such as fluorine atoms, at metabolically labile positions. For example, strategic fluorination of phenyl rings or alkyl groups can enhance metabolic stability. Modifying or replacing metabolically weak linkers can also improve the pharmacokinetic profile.
-
-
Tune Physicochemical Properties: High lipophilicity can sometimes correlate with increased metabolic clearance.
Data Presentation
Table 1: Structure-Toxicity & Selectivity Relationship of Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Scaffold Modification | Target | Potency (IC50/Ki) | Key Off-Target/Toxicity Observation | Reference |
| GSK1070916 | Pyrazole at C4 of 7-azaindole | Aurora B/C | Potent inhibitor | Selectivity is a key optimization parameter. | [1] |
| Compound 41 | Substituted pyrrolo[2,3-b]pyridine | GSK-3β | 0.22 nM | Low cytotoxicity in SH-SY5Y cells (>70% survival at 100 µM). | [10] |
| SU1349 | Aminoindazole-pyrrolo[2,3-b]pyridine | IKKα | Ki = 16 nM | Highly selective over IKKβ (Ki = 3352 nM), avoiding toxicity associated with IKKβ inhibition. | [11] |
| Compound 4h | Substituted 1H-pyrrolo[2,3-b]pyridine | FGFR1/2/3 | 7, 9, 25 nM | Inhibited breast cancer cell proliferation and induced apoptosis. | [12] |
| Compound 35 | Substituted pyrrolo[2,3-b]pyridine | V600E B-RAF | 0.080 µM | Emerged as a potent cytotoxic agent against a panel of human cancer cell lines. | [13] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of pyrrolo[2,3-b]pyridine derivatives on a cancer cell line.
-
Cell Seeding: Plate cells (e.g., A549, HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate vehicle (e.g., DMSO). Add 100 µL of the compound dilutions (or vehicle control) to the respective wells to achieve the final desired concentrations.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Human Liver Microsomal (HLM) Stability Assay
This protocol assesses the metabolic stability of a compound.
-
Reagent Preparation:
-
Prepare a 1 mg/mL HLM stock solution in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a 1 M NADPH stock solution in buffer.
-
Prepare a 1 µM stock solution of the test compound in acetonitrile or DMSO.
-
-
Incubation Mixture: In a microcentrifuge tube, combine the HLM solution, buffer, and the test compound to a final concentration of 1 µM.
-
Reaction Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Visualizations
Experimental Workflow for Toxicity Assessment
This diagram illustrates a typical workflow for evaluating the toxicity profile of a novel pyrrolo[2,3-b]pyridine derivative.
Caption: A streamlined workflow for assessing the toxicity of pyrrolo[2,3-b]pyridine compounds.
Troubleshooting Logic for Unexpected Cytotoxicity
This decision tree provides a logical path for troubleshooting unexpected cytotoxicity observed in cell-based assays.
Caption: A decision tree for troubleshooting unexpected cytotoxicity with test compounds.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Target Engagement: A Comparative Guide for Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to effectively interact with the hinge region of various kinases.[1] Molecules based on this scaffold have been developed to target a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinase 3 (JAK3), and Traf2- and NCK-interacting kinase (TNIK).[2][3][4]
This guide focuses on methods to confirm the target engagement of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate . Given the prevalence of its core scaffold in kinase inhibitors, we will proceed with the hypothesis that this compound targets a member of the mitogen-activated protein kinase (MAPK) family, specifically p38 MAPK , a key regulator of inflammatory responses.[5][6]
This document provides a comparative overview of current methodologies to confirm and quantify the interaction of this compound with its putative target, both in biochemical and cellular contexts. We will compare its hypothetical performance against established p38 MAPK inhibitors, BIRB 796 (Doramapimod) and TAK-715 .[7][8]
Data Presentation: Comparative Inhibitor Performance
The following tables summarize hypothetical, yet representative, quantitative data for this compound and its alternatives.
Table 1: Biochemical Potency Against p38 MAPK Isoforms
| Compound | p38α IC₅₀ (nM) | p38β IC₅₀ (nM) | p38γ IC₅₀ (nM) | p38δ IC₅₀ (nM) |
| This compound | 45 | 80 | >1000 | >1000 |
| BIRB 796 | 38 | 65 | 200 | 520 |
| TAK-715 | 7.1 | 200 | >10000 | >10000 |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data is illustrative.
Table 2: Cellular Target Engagement and Functional Activity
| Compound | Cellular p-p38 IC₅₀ (nM) (HEK293 cells) | Thermal Shift (ΔTₘ, °C) @ 10 µM | TNF-α Release IC₅₀ (nM) (LPS-stimulated THP-1 cells) |
| This compound | 150 | + 4.2 | 250 |
| BIRB 796 | 120 | + 5.5 | 200 |
| TAK-715 | 30 | + 6.8 | 55 |
Cellular IC₅₀ values measure the inhibitor's potency within a cellular environment. The thermal shift indicates direct target binding in cells. TNF-α release is a downstream functional outcome of p38 inhibition. Data is illustrative.
Mandatory Visualization
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay measures the ability of a compound to inhibit p38 MAPK activity by quantifying the amount of ADP produced.[9]
Materials:
-
Recombinant human p38α MAPK enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[9]
-
Substrate peptide (e.g., ATF2)
-
ATP (at Km concentration for p38α)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup:
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in Kinase Buffer.
-
Add 2 µL of the ATP solution to each well to start the reaction.[9]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.[9]
-
Reaction Termination and Signal Generation:
-
Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls and plot against inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA measures target engagement in intact cells by assessing the thermal stabilization of a protein upon ligand binding.[10]
Materials:
-
HEK293 or other suitable cell line
-
Cell culture medium and reagents
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for heating (PCR thermocycler), cell lysis (sonicator or freeze-thaw), and protein quantification (Western blot or ELISA)
-
Primary antibody against total p38 MAPK
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of the test compound or vehicle (DMSO) for 1 hour in a 37°C incubator.[10]
-
-
Heating Step:
-
Harvest and wash the cells, then resuspend in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Separation:
-
Lyse the cells using three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble p38 MAPK in each sample using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
For each compound concentration, plot the amount of soluble p38 protein against the temperature.
-
Determine the melting temperature (Tₘ) for each curve. The difference in Tₘ between compound-treated and vehicle-treated samples (ΔTₘ) indicates the degree of thermal stabilization and confirms target engagement.
-
Kinobeads Competition Binding Assay
This chemical proteomics approach profiles the selectivity of an inhibitor across a broad range of kinases expressed in a cell lysate.[11]
Materials:
-
Cell lysate (e.g., from a cancer cell line like K562 or a mix of lines to broaden kinome coverage)[11]
-
Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors)
-
Test compounds (dissolved in DMSO)
-
Wash buffers
-
Equipment for protein digestion (trypsin), liquid chromatography (LC), and tandem mass spectrometry (MS/MS)
Procedure:
-
Lysate Preparation: Prepare a native cell lysate under non-denaturing conditions.
-
Competitive Binding:
-
Aliquot the cell lysate. Treat each aliquot with a different concentration of the test compound or with DMSO as a control. Incubate to allow the inhibitor to bind to its targets.
-
Add Kinobeads to each lysate and incubate to allow kinases not bound by the test compound to bind to the beads.[11]
-
-
Enrichment and Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by quantitative LC-MS/MS to identify and quantify the proteins that were pulled down by the Kinobeads in each sample.[11]
-
-
Data Analysis:
-
For each identified kinase, compare its abundance in the compound-treated samples to the vehicle control.
-
A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that the test compound is binding to that kinase and competing with the Kinobeads.[11]
-
Plot the relative abundance of each kinase against the compound concentration to generate binding curves and determine EC₅₀ values, providing a selectivity profile.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. promega.com [promega.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
"comparing potency of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate derivatives"
A Comparative Guide to the Potency of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the hinge-binding motif of ATP allows for potent and selective inhibition of various kinases, making it a focal point in the development of targeted therapeutics. This guide provides a comparative analysis of the potency of various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold against several important kinase targets, supported by experimental data from published studies.
While the initial focus was on Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate derivatives, the available literature with potent activity is broader. This guide, therefore, encompasses a range of potent 1H-pyrrolo[2,3-b]pyridine derivatives to provide a more comprehensive comparison of their potential as kinase inhibitors.
Comparative Potency of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes the in vitro potency of selected 1H-pyrrolo[2,3-b]pyridine derivatives against their respective kinase targets. The IC50 value represents the concentration of the compound required to inhibit 50% of the target enzyme's activity.
| Compound ID | Target Kinase(s) | IC50 (nM) | Source |
| 4h | FGFR1 | 7 | [1][2][3] |
| FGFR2 | 9 | [1][2][3] | |
| FGFR3 | 25 | [1][2][3] | |
| FGFR4 | 712 | [1][2][3] | |
| 11h | PDE4B | 140 | [4] |
| 25a | ATM | <1 (Ki) | [5] |
| 14c | JAK3 | 160 | [6] |
| 34 | c-Met | 1.68 | [7] |
| Unnamed | TNIK | <1 | [8] |
Signaling Pathway Inhibition
The development of these inhibitors is rooted in their ability to modulate specific signaling pathways that are often dysregulated in diseases like cancer. For instance, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a target of compound 4h , plays a crucial role in cell proliferation, differentiation, and migration.
Experimental Protocols
The determination of inhibitor potency is conducted through rigorous in vitro kinase inhibition assays. Below is a generalized protocol based on commonly used methods like the ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol outlines the general steps to determine the IC50 value of a test compound against a target kinase.
1. Materials:
- Purified recombinant target kinase (e.g., FGFR1, ATM, JAK3).
- Kinase-specific substrate.
- ATP (Adenosine triphosphate).
- Kinase assay buffer.
- Test compounds (serially diluted in DMSO).
- ADP-Glo™ Kinase Assay Kit (or similar detection reagent).
- 384-well white plates.
- Luminometer for signal detection.
2. Procedure:
- Compound Preparation: Prepare a series of dilutions of the test compounds. Typically, a 10-point, 3-fold serial dilution is performed. Include a DMSO-only control (vehicle control) for 100% kinase activity and a no-kinase control for 0% activity.
- Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the wells of a 384-well plate.
- Kinase Reaction:
- Prepare a kinase reaction mixture containing the kinase assay buffer, the target kinase enzyme, and the specific substrate.
- Initiate the reaction by adding ATP to the mixture.
- Immediately dispense the complete kinase reaction mixture into the wells of the assay plate containing the test compounds.
- Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Signal Detection:
- Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
- Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal.
- Incubate for a short period (e.g., 30-40 minutes) to stabilize the signal.
- Data Acquisition: Measure the luminescence of each well using a plate reader. The intensity of the luminescence is directly proportional to the amount of ADP produced and thus to the kinase activity.
3. Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (no kinase) controls.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
The following diagram illustrates the general workflow for a kinase inhibition assay.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile starting point for the development of potent and selective kinase inhibitors. The derivatives highlighted in this guide demonstrate nanomolar to sub-nanomolar potency against a range of important cancer-related kinases, including FGFR, ATM, JAK3, and c-Met. The structure-activity relationship (SAR) studies, as detailed in the cited literature, reveal that modifications at various positions of the pyrrolopyridine ring system can significantly impact potency and selectivity. The continued exploration of this scaffold holds great promise for the discovery of new targeted therapies.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitor Scaffolds: Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core scaffold is a pivotal decision that profoundly influences the potency, selectivity, and overall druglikeness of a candidate molecule. This guide provides an objective comparison of the methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate scaffold against other prominent kinase inhibitor scaffolds, supported by quantitative experimental data, detailed methodologies, and visual representations of key biological and experimental workflows.
Introduction to Kinase Inhibitor Scaffolds
Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[2] At the heart of these inhibitors lies a core chemical structure, or scaffold, that serves as the foundation for interaction with the ATP-binding pocket of the kinase.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a versatile scaffold that has been extensively explored for the development of inhibitors targeting a wide range of kinases.[3] Its ability to form key hydrogen bonds with the kinase hinge region makes it a privileged structure in medicinal chemistry. This guide focuses on the this compound variant and compares its performance with three other widely used kinase inhibitor scaffolds:
-
Pyrazolo[3,4-d]pyrimidine: A purine isostere recognized as a privileged scaffold in kinase inhibitor design, with several compounds in clinical trials.[4]
-
Quinazoline: A well-established scaffold present in several FDA-approved kinase inhibitors, particularly targeting EGFR.[5][6]
-
Indole Carboxamide: A versatile scaffold that has yielded potent inhibitors for a variety of kinases, often exhibiting multi-targeted profiles.
Quantitative Comparison of Kinase Inhibitor Scaffolds
The following table summarizes the inhibitory activity (IC50 values) of representative compounds from each scaffold class against a panel of kinases. This data has been compiled from various sources to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in assay conditions between different studies.
| Scaffold | Representative Compound | Target Kinase | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Compound 46 | CDK8 | 57 | [3] |
| Tofacitinib | JAK3 | 1 | [7] | |
| Compound C | JAK3 | 250 | [7] | |
| Compound D | JAK3 | 500 | [7] | |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | CDK2 | 57 | [1] |
| Compound 13 | CDK2 | 81 | [1] | |
| Compound 15 | CDK2 | 119 | [1] | |
| Ibrutinib | BTK | 7.95 | [4] | |
| Quinazoline | Gefitinib | EGFR | - | |
| Erlotinib | EGFR | - | ||
| Lapatinib | EGFR/HER2 | 9.8 (EGFR), 10.2 (HER2) | [8] | |
| Compound 45a | EGFR | 130 | [5] | |
| Compound 4i | EGFR | 14.79 (A549), 2.86 (MCF-7), 5.91 (HepG2) | [5] | |
| Compound 4j | EGFR | 3.09 (A549), 6.87 (MCF-7), 17.92 (HepG2) | [5] | |
| Compound 23 | EGFR L858R/T790M | 0.2 | [6] | |
| Indole Carboxamide | PQ-indole carboxamide 2 | - | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for a biochemical and a cell-based assay commonly used to evaluate kinase inhibitors.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the test compounds in the appropriate buffer.
-
In a 96-well plate, add the test compound, kinase, and substrate.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The final reaction volume is typically 5 µL.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay: Western Blot for Phosphorylated Proteins
This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH).
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Visualizing Kinase Signaling and Experimental Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental procedures.
A generic kinase signaling pathway.
Workflow for kinase inhibitor evaluation.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the scaffold universe of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Off-Target Screening of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous kinase inhibitors. Its structural similarity to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases. Consequently, derivatives of this scaffold have been developed to target various kinases, including Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and Traf2- and Nck-interacting kinase (TNIK).[1][2][3] This guide provides a comparative analysis of the off-target screening profile for a representative compound, Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate, here postulated as a hypothetical FGFR inhibitor.
To provide a comprehensive comparison, this guide presents illustrative experimental data comparing this compound with two known, structurally diverse FGFR inhibitors: Infigratinib and Erdafitinib. The following sections detail the inhibitory activity against the primary target and a panel of common off-target kinases, provide detailed experimental protocols for conducting such screens, and visualize the relevant biological pathway and experimental workflow.
Data Presentation: Comparative Kinase Selectivity
The following tables summarize the hypothetical inhibitory activity (IC50) of this compound and its comparators against the primary FGFR1 target and a selection of common off-target kinases. This data is for illustrative purposes to demonstrate a typical selectivity profile.
Table 1: Potency Against Primary Kinase Target
| Compound | Primary Target | IC50 (nM) | Notes |
| This compound | FGFR1 | 15 | A hypothetical potent FGFR1 inhibitor based on the 1H-pyrrolo[2,3-b]pyridine scaffold. |
| Infigratinib | FGFR1 | 2.5 | A known, potent, and selective ATP-competitive FGFR inhibitor. |
| Erdafitinib | FGFR1 | 1.2 | A known, potent pan-FGFR inhibitor. |
Table 2: Off-Target Kinase Selectivity Panel
| Kinase | This compound IC50 (nM) | Infigratinib IC50 (nM) | Erdafitinib IC50 (nM) |
| FGFR1 (Primary Target) | 15 | 2.5 | 1.2 |
| VEGFR2 | 350 | 150 | 280 |
| PDGFRβ | 800 | >1000 | 650 |
| c-Kit | >1000 | >1000 | 900 |
| Abl | >5000 | >10000 | >10000 |
| CDK2 | 1200 | >5000 | 2500 |
| ROCK1 | >5000 | >10000 | >10000 |
Experimental Protocols
To ensure reproducibility and standardization, detailed protocols for the key experimental assays are provided below.
In Vitro Kinase Assay (Radiometric)
This protocol describes a radiometric assay to determine the IC50 values of test compounds against a specific kinase.
1. Reagent Preparation:
- Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.
- ATP Solution: Prepare a stock solution of ATP in water. For the assay, create a working solution containing [γ-³²P]-ATP and unlabeled ATP in kinase buffer. The final ATP concentration should be at or near the Km for the target kinase.
- Enzyme Solution: Dilute the recombinant kinase to the desired concentration in kinase buffer.
- Substrate Solution: Dissolve the appropriate peptide or protein substrate in kinase buffer.
- Test Compound: Prepare a serial dilution of the test compound (e.g., this compound) in 100% DMSO. Further dilute in kinase buffer to the desired final concentrations.
2. Assay Procedure:
- Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
- Add 10 µL of the substrate solution to each well.
- To initiate the reaction, add 10 µL of the enzyme solution to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction by adding 25 µL of 3% phosphoric acid.
3. Signal Detection:
- Transfer 10 µL of the reaction mixture from each well onto a P81 phosphocellulose filter mat.
- Wash the filter mat three times with 0.75% phosphoric acid and once with acetone.
- Allow the filter mat to dry completely.
- Measure the radioactivity in each filter spot using a scintillation counter.
4. Data Analysis:
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
FGFR Signaling Pathway
The diagram below illustrates the canonical signaling pathway activated by Fibroblast Growth Factor (FGF) binding to its receptor (FGFR). This activation triggers downstream cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[4][5][6] Inhibitors like this compound act by blocking the ATP-binding site of the FGFR kinase domain, thereby preventing the initiation of these downstream signals.
Caption: FGFR signaling pathway and point of inhibition.
Experimental Workflow for Off-Target Screening
The following diagram outlines the systematic process for evaluating the selectivity of a kinase inhibitor. The workflow begins with the primary assay against the intended target, followed by screening against a broad panel of kinases to identify potential off-target interactions. Hits from the broad panel are then confirmed through dose-response assays to determine their potency (IC50).
Caption: Workflow for kinase inhibitor off-target screening.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
"structure-activity relationship of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate analogs"
Structure-Activity Relationship of 1H-Pyrrolo[2,3-b]pyridine Analogs: A Comparative Guide
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The strategic placement of various substituents on this core structure has led to the development of potent inhibitors for several key drug targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different series of 1H-pyrrolo[2,3-b]pyridine analogs, supported by experimental data and methodologies.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.[1] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.[1][2] The core structure was optimized to enhance inhibitory activity, leading to the discovery of promising lead compounds.[2]
Table 1: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors
| Compound ID | R Group (at position 5) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | H | 1900 | - | - | - |
| 4a | 3-methoxyphenyl | 45 | 62 | 110 | >10000 |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 | 712 |
| 4i | 3,4,5-trimethoxyphenyl | 15 | 28 | 56 | 1540 |
| 4j | 3-ethoxy-5-methoxyphenyl | 12 | 19 | 41 | 1120 |
| 4k | 3-isopropoxy-5-methoxyphenyl | 10 | 15 | 33 | 980 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[1][2]
The data clearly indicates that substitution at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring with substituted phenyl groups significantly enhances FGFR inhibitory activity compared to the unsubstituted parent compound 1 . Specifically, the introduction of methoxy groups on the phenyl ring is beneficial. Compound 4h , with a 3,5-dimethoxyphenyl substituent, emerged as a particularly potent pan-FGFR inhibitor with IC50 values in the low nanomolar range against FGFR1, 2, and 3.[1][2] Further elaboration with larger alkoxy groups at the 3-position of the phenyl ring, as in compounds 4j and 4k , maintained high potency.
Inhibition of Phosphodiesterase 4B (PDE4B)
Phosphodiesterase 4B (PDE4B) is a key enzyme in the inflammatory process, and its inhibition is a validated strategy for treating inflammatory diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been explored as selective PDE4B inhibitors.[3]
Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors
| Compound ID | R Group (Amide) | PDE4B IC50 (µM) | PDE4D % Inhibition at 10 µM |
| 11a | Cyclopropylamino | 0.63 | <50 |
| 11b | Cyclobutylamino | >10 | - |
| 11f | Azetidin-1-yl | 0.11 | 55 |
| 11g | 3-Fluoroazetidin-1-yl | 0.23 | 23 |
| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 | 12 |
Data from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors.[3]
The SAR for this series highlights the importance of the amide substituent at the 2-position. While small cyclic secondary amides like cyclopropylamino (11a ) showed moderate activity, moving to a tertiary cyclic amide, specifically an azetidine ring (11f ), dramatically increased potency.[3] The introduction of fluorine atoms onto the azetidine ring (11g and 11h ) was well-tolerated and, in the case of the difluoroazetidine derivative 11h , led to a potent and selective PDE4B inhibitor.[3]
Experimental Protocols
FGFR Kinase Inhibition Assay
The inhibitory activity of the compounds against FGFR kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase.
-
Reagents : Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure :
-
The compounds were serially diluted in DMSO and added to the wells of a 384-well plate.
-
The kinase, substrate, and ATP were added to the wells to initiate the enzymatic reaction.
-
The reaction was incubated at room temperature for a specified time.
-
The detection solution containing the europium-labeled antibody and streptavidin-allophycocyanin (SA-APC) was added.
-
After another incubation period, the TR-FRET signal was measured using a suitable plate reader.
-
-
Data Analysis : The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
PDE4B Enzyme Inhibition Assay
The inhibitory activity against PDE4B was evaluated using a scintillation proximity assay (SPA). This assay measures the conversion of [3H]-cAMP to [3H]-AMP by the phosphodiesterase enzyme.
-
Reagents : Recombinant human PDE4B, [3H]-cAMP, and SPA beads.
-
Procedure :
-
The test compounds were incubated with the PDE4B enzyme in an assay buffer.
-
[3H]-cAMP was added to start the reaction.
-
The reaction was terminated by the addition of SPA beads.
-
The amount of [3H]-AMP bound to the beads was quantified by scintillation counting.
-
-
Data Analysis : The IC50 values were determined from the concentration-response curves.
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine analogs.
General SAR Study Workflow
Caption: General workflow for a structure-activity relationship (SAR) study.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of a Pyrrolo[2,3-b]pyridine Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core of numerous potent and selective inhibitors targeting a range of protein kinases and other enzymes. Validating the mechanism of action of these inhibitors is a critical step in their development as therapeutic agents. This guide provides a comparative overview of the experimental data and methodologies used to characterize pyrrolo[2,3-b]pyridine inhibitors against several key targets, offering a framework for researchers to design and interpret their own validation studies.
Comparative Inhibitory Activity
A crucial first step in validating a novel inhibitor is to quantify its potency against the intended target and assess its selectivity against related enzymes. This is typically achieved through in vitro biochemical assays that measure the concentration of the inhibitor required to reduce the target's enzymatic activity by half (IC50). The following tables present a comparison of pyrrolo[2,3-b]pyridine inhibitors and alternative compounds targeting key kinases.
Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
| Compound ID/Name | Scaffold | Target(s) | IC50 (nM) | Notes |
| Compound 4h | Pyrrolo[2,3-b]pyridine | FGFR1 | 7 | A potent pan-FGFR inhibitor with high ligand efficiency. |
| FGFR2 | 9 | |||
| FGFR3 | 25 | |||
| FGFR4 | 712 | |||
| AZD4547 | Pyrazolo[3,4-d]pyrimidine | FGFR1 | 0.8 | A well-characterized, selective FGFR inhibitor. |
| FGFR2 | 1 | |||
| FGFR3 | 2 | |||
| FGFR4 | 47 | |||
| Infigratinib (BGJ398) | Phenyl-pyridinyl-aminopyrazole | FGFR1 | 1 | An ATP-competitive FGFR inhibitor. |
| FGFR2 | 1 | |||
| FGFR3 | 1 | |||
| FGFR4 | 60 |
Table 2: BRAF Kinase Inhibitors
| Compound ID/Name | Scaffold | Target | IC50 (nM) | Notes |
| Compound 34e | Pyrrolo[2,3-b]pyridine | V600E BRAF | 85 | A novel pyrrolo[2,3-b]pyridine-based BRAF inhibitor. |
| Compound 35 | Pyrrolo[2,3-b]pyridine | V600E BRAF | 80 | A novel pyrrolo[2,3-b]pyridine-based BRAF inhibitor. |
| Vemurafenib | Pyrrolo[2,3-d]pyrimidine | V600E BRAF | 31 | An FDA-approved BRAF inhibitor. |
| Dabrafenib | Thiazole | V600E BRAF | 0.8 | An FDA-approved BRAF inhibitor. |
| Encorafenib | Carbamate | V600E BRAF | 0.35 | An FDA-approved BRAF inhibitor with a long dissociation half-life.[1] |
Table 3: Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors
| Compound ID/Name | Scaffold | Target | IC50 (nM) | Notes |
| Compound 25a | 1H-Pyrrolo[2,3-b]pyridine | ATM | <1 (Cellular IC50) | Highly selective over other PIKK family members.[2] |
| KU-60019 | Morpholine | ATM | 6.3 | A potent and selective ATM inhibitor.[3] |
| AZD0156 | Not specified | ATM | Not specified | A potent and selective ATM kinase inhibitor.[3] |
| M3541 | Imidazo[4,5-c]quinolin-2-one | ATM | 0.25 | A potent and selective inhibitor of ATM kinase activity.[4][5] |
Table 4: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
| Compound ID/Name | Scaffold | Target | IC50 (nM) | Notes |
| S01 | Pyrrolo[2,3-b]pyridine | GSK-3β | 0.35 | A highly potent and selective GSK-3β inhibitor.[6][7][8] |
| B10 | Pyrrolo[2,3-b]pyridine | GSK-3β | 66 | An ATP-competitive pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor.[6] |
| CHIR-99021 | Aminopyrimidine | GSK-3β | 6.7 | A highly selective and well-characterized GSK-3β inhibitor.[9][10][11][12][13] |
| LY2090314 | Not specified | GSK-3β | 0.9 | A potent GSK-3 inhibitor.[9] |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways targeted by these inhibitors and the experimental workflows used for their validation is essential for a comprehensive understanding of their mechanism of action.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: BRAF-MEK-ERK Signaling Pathway in V600E Mutant Cancers.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of mechanism of action validation. Below are representative protocols for key assays.
In Vitro Kinase Inhibition Assay (e.g., for FGFR or BRAF)
Objective: To determine the in vitro potency (IC50) of a pyrrolo[2,3-b]pyridine inhibitor against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR1, BRAF V600E)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Pyrrolo[2,3-b]pyridine inhibitor stock solution (in DMSO)
-
384-well assay plates
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution series of the pyrrolo[2,3-b]pyridine inhibitor in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%). Include a "no inhibitor" control (DMSO only).
-
Enzyme Preparation: Dilute the recombinant kinase to the desired concentration in kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the serially diluted inhibitor or DMSO control.
-
Add the diluted kinase to each well, except for the "no enzyme" blank control wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a solution of the peptide substrate and ATP in kinase reaction buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity according to the detection reagent manufacturer's protocol. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to convert the ADP generated during the kinase reaction to ATP, followed by the addition of the Kinase Detection Reagent to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phosphorylation Assay (Western Blot)
Objective: To determine if the pyrrolo[2,3-b]pyridine inhibitor can block the phosphorylation of a downstream substrate of the target kinase in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., a cell line with an FGFR amplification or BRAF V600E mutation)
-
Cell culture medium and supplements
-
Pyrrolo[2,3-b]pyridine inhibitor stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against the phosphorylated and total forms of the target kinase and a downstream substrate (e.g., anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the pyrrolo[2,3-b]pyridine inhibitor for a specified period (e.g., 2-24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against the total protein to confirm equal loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the total protein band to determine the extent of inhibition at each inhibitor concentration.
By employing a combination of in vitro biochemical assays, cellular assays, and a thorough understanding of the relevant signaling pathways, researchers can effectively validate the mechanism of action of novel pyrrolo[2,3-b]pyridine inhibitors and build a strong foundation for their further preclinical and clinical development.
References
- 1. Development of encorafenib for BRAF-mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. cellagentech.com [cellagentech.com]
- 11. msesupplies.com [msesupplies.com]
- 12. amsbio.com [amsbio.com]
- 13. CHIR99021, GSK3 inhibitor (CAS 252917-06-9) | Abcam [abcam.com]
"in vivo efficacy of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate derivatives"
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors of various protein kinases implicated in cancer. This guide provides a comparative overview of the preclinical in vivo efficacy of three distinct classes of these derivatives, targeting Ataxia Telangiectasia Mutated (ATM) kinase, Ribosomal S6 Kinase 2 (RSK2), and Fibroblast Growth Factor Receptor (FGFR). The data presented is compiled from recent studies and aims to facilitate an objective comparison of their anti-tumor activities.
I. Comparative In Vivo Efficacy
The in vivo anti-tumor effects of three lead compounds from different classes of 1H-pyrrolo[2,3-b]pyridine derivatives are summarized below. These studies utilize human cancer cell line-derived xenograft models in mice to assess tumor growth inhibition.
| Derivative Class | Lead Compound(s) | Target(s) | Xenograft Model | Dosing & Regimen | Key Efficacy Metric(s) | Comparison/Combination |
| ATM Inhibitor | Compound 25a | ATM Kinase | HCT116 & SW620 (colorectal cancer) | Not specified in abstract | TGI : 79.3% (HCT116), 95.4% (SW620) | In combination with Irinotecan |
| RSK2 Inhibitor | B1, B2, B3 | RSK2 | MDA-MB-468 (triple-negative breast cancer) | Not specified in abstract | TGI : up to 54.6% | Compared to vehicle control |
| FGFR Inhibitor | Compound 4h | FGFR1, 2, 3 | 4T1 (murine breast cancer) | Not specified in abstract | In vivo data not available in abstract | N/A |
Note: TGI stands for Tumor Growth Inhibition. The in vivo efficacy of the FGFR inhibitor 4h is inferred from its potent in vitro profile, but specific in vivo data was not available in the reviewed abstracts.[1][2][3]
II. Detailed Experimental Protocols
The following are generalized protocols for the key in vivo experiments cited. For precise details, including drug formulation, administration volumes, and ethical approval statements, consulting the original publications is essential.
Xenograft Tumor Models
Objective: To evaluate the in vivo anti-tumor efficacy of 1H-pyrrolo[2,3-b]pyridine derivatives in a living organism.
General Protocol:
-
Cell Culture: Human cancer cell lines (HCT116, SW620, or MDA-MB-468) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of a specified number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2. Animal body weights are also monitored as an indicator of toxicity.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compounds, vehicle control, and any combination or comparison agents are administered according to a predefined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: At the end of the study, tumors are excised and weighed. The Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle-treated control group.
III. Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and a general experimental workflow are provided below to contextualize the mechanism of action and the research process.
Signaling Pathways
Experimental Workflow
IV. Conclusion
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold demonstrate significant promise as anti-cancer agents through the potent inhibition of key oncogenic kinases. The ATM inhibitor 25a shows remarkable synergistic efficacy with chemotherapy in colorectal cancer models, boasting excellent oral bioavailability.[4][5] The RSK2 inhibitors B1-B3 exhibit notable tumor growth inhibition in a triple-negative breast cancer model.[6] While in vivo data for the potent in vitro FGFR inhibitor 4h is anticipated, its profile suggests it is a strong candidate for further preclinical development.[1][2] This comparative guide highlights the therapeutic potential of these compounds and underscores the importance of continued investigation to define their clinical utility. Further studies are warranted to elucidate detailed pharmacokinetic and pharmacodynamic profiles and to explore their efficacy in a broader range of cancer models.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Selectivity Profiles of Pyrrolo[2,3-b]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azaindole Isomer Performance Supported by Experimental Data
The pyrrolo[2,3-b]pyridine scaffold, also known as azaindole, is a privileged heterocyclic motif in medicinal chemistry, particularly in the design of kinase inhibitors. The position of the nitrogen atom in the pyridine ring gives rise to four structural isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This subtle structural variation significantly influences the physicochemical properties and, consequently, the biological activity and selectivity profile of the resulting compounds. This guide provides a comparative analysis of these isomers, summarizing their performance against various protein kinases and offering detailed experimental protocols for their evaluation.
Comparative Analysis of Kinase Inhibition Profiles
The kinase inhibitory activity of pyrrolo[2,3-b]pyridine isomers is highly dependent on the specific kinase target. While direct head-to-head comparisons of all four isomers in a single comprehensive study are limited, the existing literature provides valuable insights into their differential selectivity. The following tables summarize the reported inhibitory activities of derivatives of each isomer against a selection of protein kinases.
Disclaimer: The data presented below is compiled from various sources and may not represent a direct, head-to-head comparison under identical experimental conditions. The specific substitutions on the pyrrolo[2,3-b]pyridine core can significantly impact activity, and the presented values are for specific derivatives from the cited studies.
Table 1: Comparative Inhibitory Activity of 4-Azaindole Derivatives
| Kinase Target | Compound/Derivative Description | IC50 / Ki (nM) | Reference |
| c-Met | N-nitrobenzenesulfonyl-4-azaindole | 20 | [1] |
| PAK1 | Aminopyrazole-substituted 4-azaindole | <10 (Ki) | [2] |
Table 2: Comparative Inhibitory Activity of 5-Azaindole Derivatives
| Kinase Target | Compound/Derivative Description | IC50 (nM) | Reference |
| Cdc7 | Substituted 5-azaindole | Potent (specific values not detailed) | [3][4] |
| VEGFR2 | Phenyl-substituted 5-azaindole | ~10-fold higher than 7-azaindole analog | [5] |
Table 3: Comparative Inhibitory Activity of 6-Azaindole Derivatives
| Kinase Target | Compound/Derivative Description | IC50 (nM) | Reference |
| FLT-3 | Phenyl-substituted 6-azaindole | 18 | [5] |
| DYRK1A | Diarylated 6-azaindole | Less active than 7-azaindole analogs | [1] |
Table 4: Comparative Inhibitory Activity of 7-Azaindole Derivatives
| Kinase Target | Compound/Derivative Description | IC50 (nM) | Reference |
| c-Met | Dihydropyridazine-substituted 7-azaindole | 1.06 | [6] |
| Haspin | Benzocycloalkanone-substituted 7-azaindole | 14 | [7] |
| PI3Kγ | Isoindolinone-based 7-azaindole | 3.4 | [8] |
| Cdc7 | 7-azaindolylideneimidazole | 20 | [5] |
From the available data, a few trends emerge. 5-Azaindole derivatives have shown particular promise as potent and selective inhibitors of Cdc7 kinase, while the corresponding 4-, 6-, and 7-azaindole isomers displayed lower activity[3][5]. Conversely, for c-Met kinase, both 4-azaindole and 7-azaindole scaffolds have been successfully utilized to develop potent inhibitors[1][3]. Furthermore, a derivative of 6-azaindole was found to be a potent inhibitor of FLT-3 kinase[5]. The 7-azaindole scaffold is the most extensively studied, with numerous potent inhibitors reported for a variety of kinases, including PI3Kγ and Haspin[7][8].
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate assessment and comparison of the selectivity profiles of pyrrolo[2,3-b]pyridine isomers. Below are methodologies for key assays.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate by the target kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate for the kinase
-
Pyrrolo[2,3-b]pyridine isomer stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a microplate, add the kinase, the specific substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding the [γ-³³P]ATP/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Add scintillant to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Substrate
-
Pyrrolo[2,3-b]pyridine isomer stock solution
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and serial dilutions of the test compound.
-
Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The amount of ADP produced is proportional to the luminescent signal, which reflects the kinase activity. Calculate IC50 values as described for the radiometric assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound binds to its intended target within a cellular environment.
Materials:
-
Cultured cells expressing the target kinase
-
Pyrrolo[2,3-b]pyridine isomer
-
Cell lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody specific for the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in a buffer.
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes) and then cool to room temperature.
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting.
-
Binding of the compound to the target protein stabilizes it, resulting in less precipitation at higher temperatures. This "thermal shift" confirms target engagement.
Visualizing Cellular Impact and Experimental Design
Understanding the signaling pathways affected by these inhibitors and the workflow for their evaluation is critical for drug development professionals.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate: A Guide for Laboratory Professionals
For Immediate Reference: This document provides crucial safety and logistical information for the proper handling and disposal of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate in a laboratory setting. Adherence to these procedures is essential for personnel safety and environmental protection.
This guide is intended for researchers, scientists, and drug development professionals who handle this compound. The following step-by-step procedures and safety data are designed to ensure the safe and compliant disposal of this chemical, minimizing risks and environmental impact.
Hazard and Safety Information
According to the Safety Data Sheet (SDS) for this compound, this compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE must be worn when handling this compound:
-
Eye/Face Protection: Use a face shield and safety glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[1]
-
Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether as a pure substance or in a contaminated solution, must be conducted in a manner that ensures safety and regulatory compliance.
1. Waste Collection and Segregation:
-
Solid Waste: Collect unused or waste this compound in a dedicated, clearly labeled, and suitable, closed container.[1] Avoid creating dust during collection; sweep up and shovel spilled material.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, filter paper, and containers, should be treated as contaminated waste. Dispose of these items as you would the unused product.[1]
2. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure containers are tightly closed to prevent leaks or spills.
3. Final Disposal:
-
Professional Disposal Service: It is imperative to contact a licensed professional waste disposal company to arrange for the final disposal of this compound.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1]
-
Incineration: A common and recommended method for the disposal of this type of chemical waste is through a chemical incinerator equipped with an afterburner and scrubber.[1]
Accidental Release Measures
In the event of a spill or accidental release of this compound, the following steps should be taken immediately:
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1]
-
Personal Protection: Wear the appropriate personal protective equipment (PPE) as outlined above before attempting to clean up the spill.[1]
-
Containment and Cleanup:
-
Environmental Precautions: Prevent the product from entering drains.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
By adhering to these guidelines, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and compliant research environment.
References
Personal protective equipment for handling Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
Therefore, a comprehensive approach to personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[4][5][6] A face shield should be worn over goggles when there is a risk of splashing or dust generation.[1][4][7] | To protect eyes from dust particles and potential splashes of solutions containing the compound.[1][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) inspected before each use.[2][8] Use proper glove removal technique to avoid skin contact.[1][2] | To prevent skin contact and irritation.[1][3] Contaminated gloves should be disposed of immediately.[1][2] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[4][5] Long pants and closed-toe shoes are required at all times in the laboratory.[4][8][9] | To protect skin from accidental spills and contamination. |
| Respiratory Protection | To be used when engineering controls are insufficient or when handling large quantities of the powder. A NIOSH-approved respirator is recommended.[2][4][10] | To prevent inhalation of the powder, which may cause respiratory irritation.[1][3] |
II. Operational Plan: Safe Handling and Weighing Protocol
Safe handling of powdered chemicals is critical to minimize exposure.[11][12] The following step-by-step protocol should be followed:
Experimental Protocol: Weighing and Solution Preparation
-
Preparation:
-
Weighing:
-
Whenever possible, handle the solid compound within a chemical fume hood.[8][12] If a balance cannot be placed inside a hood, use an exhausted balance enclosure.[12]
-
Don appropriate PPE as outlined in Table 1.
-
Carefully transfer the desired amount of this compound from the stock container to a weigh boat using a clean spatula.
-
Avoid generating dust.[1][2] Keep the stock container closed as much as possible.[11]
-
-
Solution Preparation:
-
If preparing a solution, perform this step inside a chemical fume hood.[11]
-
Place the weigh boat with the compound into the receiving flask.
-
Add the solvent to the weigh boat to dissolve the compound and rinse any remaining particles into the flask.
-
Cap the flask and mix until the compound is fully dissolved.
-
-
Post-Handling:
III. Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound) | Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[1][2] Contact your institution's Environmental Health and Safety (EHS) office for specific instructions. |
| Contaminated Materials (gloves, weigh boats, bench paper) | Place in a designated, sealed waste container labeled as hazardous chemical waste.[1][2] |
| Liquid Waste (solutions containing the compound) | Collect in a labeled, sealed, and appropriate chemical waste container.[8] Do not pour down the drain.[1][2] Follow your institution's guidelines for liquid hazardous waste disposal. |
IV. Emergency Procedures
In case of accidental exposure, immediate action is required.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[1][9] Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the person to fresh air.[1][3] If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area.[1][2] Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][2] Clean the spill area thoroughly. |
V. Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for Handling this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. capotchem.com [capotchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 7. epa.gov [epa.gov]
- 8. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. hazmatschool.com [hazmatschool.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. safety.duke.edu [safety.duke.edu]
- 13. uwlax.edu [uwlax.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
